molecular formula C10H12O3 B586990 (R)-2-Hydroxy-4-phenylbutyric Acid-d5 CAS No. 1286987-57-2

(R)-2-Hydroxy-4-phenylbutyric Acid-d5

カタログ番号: B586990
CAS番号: 1286987-57-2
分子量: 185.234
InChIキー: JNJCEALGCZSIGB-JEWAYBISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Hydroxy-4-phenylbutyric Acid-d5 (CAS 1286987-57-2) is a deuterated derivative of the valuable chiral precursor (R)-2-Hydroxy-4-phenylbutyric acid [(R)-HPBA]. This compound features a pentadeuterated phenyl group, making it an essential internal standard for quantitative bioanalytical methods such as LC-MS, enabling precise pharmacokinetic and metabolic studies . The non-deuterated form of (R)-HPBA is a key chiral synthon in the asymmetric synthesis of a class of Angiotensin-Converting Enzyme (ACE) inhibitors, which are first-line therapies for hypertension and congestive heart failure . These blockbuster drugs include benazepril, enalapril, lisinopril, and ramipril . By incorporating a deuterated version into your research, you can facilitate the development and analysis of these pharmaceuticals. The deuterium atoms introduce a distinct mass tag without significantly altering the compound's steric or chemical properties, allowing researchers to trace the metabolic fate of the parent molecule or accurately quantify it in complex biological matrices. This makes (R)-2-Hydroxy-4-phenylbutyric Acid-d5 an indispensable tool for advanced pharmaceutical R&D, particularly in drug metabolism and pharmacokinetics (DMPK) research. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-JEWAYBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857815
Record name (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286987-57-2
Record name (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Pursuit of Unimpeachable Data in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of (R)-HPBA-d5 as a Stable Isotope Labeled Internal Standard

In the landscape of drug development and clinical research, the journey from discovery to regulatory approval is paved with data. The integrity of this data, particularly from pharmacokinetic and toxicokinetic studies, is non-negotiable. The quantitative bioanalysis of analytes in complex biological matrices like plasma or urine is a cornerstone of this process. However, this endeavor is fraught with challenges, including analyte loss during sample preparation, chromatographic variability, and the unpredictable nature of matrix effects in mass spectrometry.[1][2] This guide is dedicated to a critical tool that ensures the accuracy and precision of such data: the stable isotope-labeled internal standard (SIL-IS), exemplified by (R)-2-Hydroxy-4-phenylbutyric acid-d5 ((R)-HPBA-d5).

(R)-HPBA is a key chiral precursor in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3] Accurate quantification of (R)-HPBA and its metabolites is therefore essential for understanding the pharmacology and disposition of these vital medicines. This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of (R)-HPBA-d5, the gold-standard internal standard for the bioanalysis of (R)-HPBA.

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Essential

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis due to its high sensitivity and selectivity.[4][5] However, the accuracy of LC-MS/MS data can be compromised by several factors:

  • Sample Preparation Variability: Analyte can be lost during extraction, evaporation, and reconstitution steps.[1]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., lipids, salts) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous measurements.[2][6]

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity can impact results.[7][8]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations.[1][8] While a structural analog can be used, a SIL-IS is considered the "gold standard" by regulatory bodies like the FDA.[9][10] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[7][9]

The Causality Behind the "Gold Standard" Status: Because a SIL-IS like (R)-HPBA-d5 has virtually identical physicochemical properties to the analyte ((R)-HPBA), it co-elutes chromatographically and experiences the exact same extraction recovery and ionization suppression or enhancement.[2][11] The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratios. By calculating the ratio of the analyte's response to the IS's response, all sources of variability are effectively normalized, yielding highly accurate and precise quantification.[11][12] This principle is the bedrock of robust, defensible bioanalytical data.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis A Biological Sample (Analyte + Matrix) B Add (R)-HPBA-d5 (IS) A->B C Extraction (SPE/LLE) (Potential for Analyte/IS Loss) B->C D LC Separation (Analyte & IS Co-elute) C->D E MS Ionization (Matrix Effects Impact Both) D->E F MS Detection (Separate m/z for Analyte & IS) E->F G Data Processing (Calculate Peak Area Ratio: Analyte / IS) F->G H Accurate Concentration (Variability is Normalized) G->H A Benzene-d6 C6D6 B Bromobenzene-d5 C6D5Br A->B Br2, FeBr3 (Bromination) C (R)-3-(phenyld5)propyl-4-methyl-oxazolidin-2-one B->C 1. n-BuLi 2. (R)-4-methyl-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester (Chiral Auxiliary Approach) D (R)-HPBA-d5 C10H7D5O3 C->D LiOH, H2O2 (Hydrolysis & Cleavage) cluster_Core cluster_Matrix cluster_Stability center Validated Method A Accuracy center->A P Precision center->P S Selectivity center->S L LLOQ center->L ME Matrix Effect center->ME DI Dilution Integrity center->DI ST_FT Freeze-Thaw center->ST_FT ST_BT Bench-Top center->ST_BT ST_LT Long-Term center->ST_LT

Sources

An In-depth Technical Guide to the Metabolic Pathway of Benazepril and Its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension. As a prodrug, benazepril undergoes a critical bioactivation process to exert its therapeutic effects. This document elucidates the primary metabolic pathways, identifies the key enzymes involved, and presents quantitative data on metabolite distribution. Furthermore, it offers detailed, field-proven experimental protocols for the in-vitro characterization of benazepril metabolism, designed to be self-validating and grounded in established scientific principles. Visual diagrams of the metabolic pathways and experimental workflows are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies and the development of cardiovascular therapeutics.

Introduction: The Clinical and Chemical Context of Benazepril

Benazepril hydrochloride is an effective therapeutic agent for the treatment of hypertension, available as a monotherapy or in combination with other antihypertensive drugs.[1][2] Its mechanism of action lies in the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, benazepril's active form prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3]

Chemically, benazepril is an ethyl ester prodrug. This molecular design is a deliberate strategy to enhance its oral bioavailability. The ester functional group renders the molecule more lipophilic, facilitating its absorption from the gastrointestinal tract. However, benazepril itself possesses limited pharmacological activity. Its therapeutic efficacy is contingent upon its metabolic conversion to the active diacid metabolite, benazeprilat.[2][4] Understanding the metabolic journey of benazepril from an inactive prodrug to a potent ACE inhibitor is therefore fundamental to comprehending its pharmacology and optimizing its clinical application.

The Metabolic Transformation of Benazepril: A Two-Phase Journey

The metabolism of benazepril is a sequential process, primarily occurring in the liver, that can be broadly categorized into Phase I hydrolysis followed by Phase II glucuronidation.[2] This metabolic cascade ensures not only the activation of the drug but also its eventual detoxification and elimination from the body.

Phase I Metabolism: The Crucial Hydrolysis to Benazeprilat

The cornerstone of benazepril's bioactivation is the hydrolysis of its ethyl ester moiety to a carboxylic acid, yielding the active metabolite, benazeprilat.[2][4] This reaction is catalyzed by carboxylesterases, a family of serine hydrolases.

2.1.1. The Role of Carboxylesterase 1 (hCE1)

Extensive research has identified human carboxylesterase 1 (hCE1) as the primary enzyme responsible for the hydrolysis of benazepril in the liver.[5] hCE1 is abundantly expressed in the liver and exhibits a substrate preference for compounds with a small alcohol group and a large acyl group, a structural characteristic of benazepril.[5] The enzymatic reaction is highly efficient, leading to the rapid conversion of the prodrug to its active form following oral administration.[6]

2.1.2. Causality Behind the Prodrug Strategy

The deliberate design of benazepril as a substrate for hCE1 is a prime example of rational drug design. The poor oral absorption of the more polar benazeprilat necessitated the esterification to create a more membrane-permeable prodrug.[7] This strategy leverages the high concentration and catalytic efficiency of hepatic hCE1 to ensure that a sufficient amount of the active metabolite reaches systemic circulation to exert its therapeutic effect.

Phase II Metabolism: Glucuronidation of Benazepril and Benazeprilat

Following the initial hydrolysis, both the remaining parent drug, benazepril, and its active metabolite, benazeprilat, undergo Phase II conjugation reactions, specifically glucuronidation.[2][8] This process involves the covalent attachment of a glucuronic acid moiety, a highly polar molecule, to the drug or its metabolite. This transformation significantly increases the water solubility of the compounds, facilitating their excretion via the kidneys.[9]

The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a critical role in the metabolism of a vast array of xenobiotics and endogenous compounds.[9][10] While the specific UGT isoforms responsible for the glucuronidation of benazepril and benazeprilat have not been definitively identified in the reviewed literature, it is known that multiple UGTs, primarily from the UGT1A and UGT2B subfamilies, are involved in the glucuronidation of drugs containing carboxylic acid and amine functionalities.[10][11]

The end products of this phase are benazepril glucuronide and benazeprilat glucuronide.[2][8]

Visualizing the Metabolic Pathway

To provide a clear visual representation of the metabolic transformation of benazepril, the following diagram illustrates the key steps and intermediates.

Benazepril_Metabolism Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hydrolysis (Carboxylesterase 1 - hCE1) Primary Pathway Benazepril_Gluc Benazepril Glucuronide (Inactive) Benazepril->Benazepril_Gluc Glucuronidation (UGTs) Benazeprilat_Gluc Benazeprilat Glucuronide (Inactive) Benazeprilat->Benazeprilat_Gluc Glucuronidation (UGTs) Excretion Renal Excretion Benazeprilat->Excretion Biliary/Renal Excretion Benazepril_Gluc->Excretion Benazeprilat_Gluc->Excretion

Caption: Metabolic pathway of benazepril.

Quantitative Analysis of Benazepril Metabolism

The quantitative distribution of benazepril and its metabolites is crucial for understanding its pharmacokinetic profile. Studies analyzing urinary excretion provide valuable insights into the extent of each metabolic pathway.

CompoundPercentage of Oral Dose Excreted in Urine
Unchanged BenazeprilTrace amounts
Benazeprilat~20%
Benazepril Glucuronide~4%
Benazeprilat Glucuronide~8%
Data compiled from references[2][8]

These data underscore that the vast majority of an oral dose of benazepril is metabolized before excretion. The significant portion of benazeprilat excreted in the urine highlights the efficiency of the hydrolysis pathway in generating the active metabolite.

Experimental Protocols for In-Vitro Metabolism Studies

To facilitate further research and understanding of benazepril metabolism, this section provides detailed, step-by-step protocols for key in-vitro experiments. These protocols are designed to be robust and reproducible, forming a self-validating system for the investigation of benazepril's metabolic fate.

In-Vitro Hydrolysis of Benazepril using Human Liver Microsomes

This protocol is designed to determine the rate of benazepril hydrolysis to benazeprilat in a system that mimics the hepatic environment.

Objective: To quantify the formation of benazeprilat from benazepril in the presence of human liver microsomes.

Materials:

  • Benazepril hydrochloride

  • Benazeprilat

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar ACE inhibitor not metabolized by carboxylesterases)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of benazepril hydrochloride in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • Prepare working solutions of benazepril by diluting the stock solution in the incubation buffer to the desired concentrations (e.g., for kinetic studies, a range of 1 µM to 100 µM is recommended).

    • Prepare a stock solution of the internal standard.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes in cold potassium phosphate buffer to a final protein concentration of 1 mg/mL.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Benazepril working solution

      • Human liver microsomes (to a final concentration of 0.5 mg/mL)

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the benazepril working solution.

    • Incubate the plate at 37°C with continuous shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each well.

    • Immediately terminate the reaction by adding a 2:1 volume of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the plate thoroughly.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the concentrations of benazepril and benazeprilat using a validated LC-MS/MS method.[8][12]

    • A C18 reversed-phase column is typically used for separation.

    • The mobile phase often consists of a gradient of acetonitrile and water with 0.1% formic acid.[3][8]

    • Monitor the parent and product ions for benazepril, benazeprilat, and the internal standard in multiple reaction monitoring (MRM) mode.

Data Analysis:

  • Plot the concentration of benazeprilat formed against time.

  • Determine the initial velocity of the reaction from the linear portion of the curve.

  • For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[4]

Visualizing the Experimental Workflow

Experimental_Workflow Prep Reagent Preparation (Benazepril, HLMs, Buffer) Incubate Incubation at 37°C (Benazepril + HLMs) Prep->Incubate Sample Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Terminate Reaction Termination (Acetonitrile + Internal Standard) Sample->Terminate Process Sample Processing (Vortex, Centrifuge) Terminate->Process Analyze LC-MS/MS Analysis (Quantify Benazepril & Benazeprilat) Process->Analyze Data Data Analysis (Kinetics, Rate of Formation) Analyze->Data

Caption: Workflow for in-vitro benazepril hydrolysis assay.

Conclusion and Future Directions

The metabolic pathway of benazepril is a well-defined process that exemplifies the successful application of prodrug chemistry in modern pharmacology. The primary metabolic events, hepatic hydrolysis by carboxylesterase 1 to the active metabolite benazeprilat, followed by glucuronidation of both the parent drug and its active metabolite, are critical determinants of its pharmacokinetic and pharmacodynamic profile. The provided experimental protocols offer a robust framework for the continued investigation of these pathways.

Future research in this area could focus on several key aspects:

  • Identification of Specific UGT Isoforms: Pinpointing the specific UGT enzymes responsible for benazepril and benazeprilat glucuronidation would provide a more complete picture of its metabolism and could help in predicting potential drug-drug interactions.

  • Pharmacogenomics of Benazepril Metabolism: Investigating the impact of genetic polymorphisms in CES1 and relevant UGT genes on the metabolism of benazepril could help to explain inter-individual variability in drug response and inform personalized medicine approaches.

  • Quantitative Kinetic Modeling: The determination of precise kinetic parameters (Km and Vmax) for each metabolic step would enable the development of more sophisticated pharmacokinetic models to predict benazepril's behavior in diverse patient populations.

By continuing to explore these avenues of research, the scientific community can further refine our understanding of this important antihypertensive agent and enhance its therapeutic application.

References

  • Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. (2018). Journal of AOAC International, 101(4), 1099-1105. [Link]

  • Metabolism. (n.d.). Pharmaron. Retrieved from [Link]

  • Benazepril. (2024, October 5). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Benazepril Hydrochloride Tablets, USP. (n.d.). DailyMed. Retrieved from [Link]

  • What is the mechanism of Benazepril? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Gana, M., Panderi, I., Parissi-Poulou, M., & Tsantili-Kakoulidou, A. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 107-116. [Link]

  • Li, W., Jia, J., Wang, Y., Li, S., & Zhang, Q. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. Journal of Chromatography B, 897, 68-74. [Link]

  • Benazepril. (n.d.). In Drug Lookup. Pediatric Care Online. Retrieved from [Link]

  • de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439-452. [Link]

  • Simultaneous Quantification of Benazepril, Gliclazide and Valsartan in Human Plasma by LC–MS–MS and Application for Rapidly Measuring Protein Binding Interaction between Rhein and These Three Drugs. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. (n.d.). PLoS ONE, 8(11), e78754. [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (2026, January 12). International Journal of Molecular Sciences, 27(2), 245. [Link]

  • Waldmeier, F., & Schmid, K. (1989). Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. Arzneimittelforschung, 39(1), 62-66.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved from [Link]

  • Imai, T., & Hosokawa, M. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Journal of Health Science, 54(2), 159-170. [Link]

  • In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. (n.d.). Drug Metabolism and Disposition, 41(10), 1734-1741. [Link]

  • In the incubation with pooled human liver microsomes, the metabolism of... (n.d.). ResearchGate. Retrieved from [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? (n.d.). EBM Consult. Retrieved from [Link]

  • Lu, Y., & Liu, Y. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7859. [Link]

  • Jones, B. C., & Ekins, S. (2012). Regioselectivity of Human UDP-Glucuronosyltransferase Isozymes in Flavonoid Biotransformation by Metal Complexation and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(8), 1355-1367. [Link]

Sources

Technical Guide: Isotopic Purity & Characterization of (R)-2-Hydroxy-4-phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Hydroxy-4-phenylbutyric acid (HPBA) is the critical chiral synthon for the "pril" class of ACE inhibitors, including Enalapril, Benazepril, and Lisinopril. In bioanalytical workflows, the deuterated isotopologue (R)-HPBA-d5 serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantitation.

However, the utility of (R)-HPBA-d5 is contingent upon three purity vectors:

  • Isotopic Purity: Minimizing the presence of

    
     (unlabeled) species to prevent signal interference with the analyte.
    
  • Chiral Purity: Ensuring >99% enantiomeric excess (ee) of the (R)-isomer, as the (S)-isomer exhibits distinct chromatographic and biological behaviors.

  • Chemical Stability: Preventing deuterium scrambling at the benzylic positions.

This guide outlines the technical roadmap for synthesizing, validating, and utilizing (R)-HPBA-d5 with regulatory-grade precision.

Part 1: Strategic Synthesis & Deuterium Incorporation

To achieve a robust


 label (typically on the phenyl ring), de novo synthesis is superior to Hydrogen/Deuterium (H/D) exchange. H/D exchange is prone to back-exchange in aqueous media. The preferred route utilizes Benzene-d6  or Bromobenzene-d5  as the starting material, ensuring the label is located on the aromatic ring, which is metabolically and chemically stable.
The Hybrid Chemo-Enzymatic Pathway

The most reliable protocol combines classical Friedel-Crafts chemistry with modern biocatalytic reduction to establish the chiral center.

Step 1: Skeleton Formation (Friedel-Crafts)
  • Reagents: Benzene-d6 (

    
    ), Succinic Anhydride, 
    
    
    
    .
  • Mechanism: Acylation of benzene-d6 yields 4-(phenyl-d5)-4-oxobutyric acid .

  • Critical Control: Anhydrous conditions are vital to prevent hydrolysis of the anhydride before coupling.

Step 2: Carbonyl Reduction (Clemmensen or Hydrogenation)
  • Transformation: The 4-oxo group is reduced to a methylene group.

  • Product: 4-(phenyl-d5)-butyric acid .

  • Note: This step establishes the carbon chain without touching the aromatic deuterium labels.

Step 3: Alpha-Functionalization & Enantioselective Reduction
  • Bromination: Alpha-bromination (Hell-Volhard-Zelinsky) yields 2-bromo-4-(phenyl-d5)-butyric acid.

  • Hydrolysis/Oxidation: Conversion to 2-oxo-4-(phenyl-d5)-butyric acid (OPB-d5) .

  • Chiral Induction: Asymmetric reduction of OPB-d5 using D-Lactate Dehydrogenase (D-LDH) or an engineered Carbonyl Reductase (CpCR) .

  • Outcome: This enzymatic step guarantees >99% ee of the (R)-isomer, avoiding difficult chiral resolutions later.

Visualization: Synthesis Workflow

G start Benzene-d6 (Starting Material) step1 Friedel-Crafts Acylation (+ Succinic Anhydride) start->step1 inter1 Intermediate: 4-(phenyl-d5)-4-oxobutyric acid step1->inter1 step2 Reduction (C=O to CH2) inter1->step2 inter2 Intermediate: 2-oxo-4-(phenyl-d5)-butyric acid step2->inter2  Alpha-functionalization   step3 Enzymatic Reduction (D-LDH / NADH) inter2->step3  Stereoselective   final (R)-HPBA-d5 (Target Molecule) step3->final

Figure 1: Chemo-enzymatic synthesis of (R)-HPBA-d5 ensuring metabolic stability of the label and high optical purity.

Part 2: Analytical Validation Framework

Validation must confirm that the internal standard does not contribute signal to the analyte channel (cross-talk) and possesses the correct stereochemistry.

Isotopic Purity Analysis (HRMS)

The primary risk in deuterated standards is the presence of


 (unlabeled) or 

isotopologues.
  • Methodology: High-Resolution Mass Spectrometry (HRMS) using TOF or Orbitrap.

  • Ionization: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids to observe the

    
     ion.
    
  • Acceptance Criteria:

    • Isotopic Enrichment:

      
       atom % D.
      
    • 
       Contribution:  The signal at the mass of the unlabeled drug (
      
      
      
      ) must be
      
      
      of the labeled peak intensity.

Calculation Logic: Isotopic purity is not just the absence of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


. It involves deconvoluting the natural abundance of 

and

.

Chiral Purity (HPLC)

Since only the (R)-enantiomer is biologically relevant for ACE inhibition, the (S)-enantiomer is considered an impurity.

  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : TFA (e.g., 90:10:0.1).

  • Detection: UV at 210 nm or 254 nm.

  • Requirement: Enantiomeric Excess (ee)

    
    .[1][2][3][4][5][6][7]
    
Chemical Purity (qNMR)

Proton NMR (


-NMR) is used to quantify residual solvents and confirm the structure.
  • Critical Observation: In (R)-HPBA-d5, the aromatic region (7.1 - 7.4 ppm) should be silent (empty). Any peaks here indicate incomplete deuteration or contamination with non-labeled material.

Part 3: Data Presentation & Specifications

Specification Table for (R)-HPBA-d5
ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual
Chemical Purity

HPLC /

-NMR
Isotopic Enrichment

atom D
HRMS (ESI-)
Unlabeled (

)

HRMS
Chiral Purity

ee (R-isomer)
Chiral HPLC
Mass Shift +5.03 Da (vs. unlabeled)MS
Solubility Soluble in Methanol, DMSOVisual
Analytical Decision Workflow

Analysis cluster_0 Stage 1: Identity cluster_1 Stage 2: Isotopic cluster_2 Stage 3: Optical sample Crude (R)-HPBA-d5 nmr 1H-NMR (Check Aromatic Silence) sample->nmr ms HRMS (ESI-) (Calc % D0) nmr->ms Pass hplc Chiral HPLC (Determine ee%) ms->hplc Pass decision Release Batch hplc->decision ee > 99%

Figure 2: Sequential validation protocol. Failure at any stage triggers reprocessing or rejection.

Part 4: Handling & Stability

  • Proton Exchange: While the aromatic deuteriums are stable, the hydroxyl proton (-OH) and carboxylic acid proton (-COOH) are exchangeable. In protic solvents (MeOH,

    
    ), these will exchange with solvent protons. This is normal  and does not affect the 
    
    
    
    ring count.
  • Storage: Store at -20°C under desiccant. Protect from light.

  • Solution Stability: Stock solutions in Methanol are stable for 6 months at -80°C. Avoid leaving in basic aqueous buffers for extended periods to prevent potential racemization at the alpha-carbon.

References

  • Biocatalytic Synthesis of (R)-HPBA: Dai, Y., et al. (2024).[4] "Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems." Bioresources and Bioprocessing.

  • Isotopic Purity Definitions & Validation: ResolveMass Laboratories (2025). "Isotopic Purity Using LC-MS: Definitions and Validation Protocols."

  • Enantiomeric Analysis: Oda, S., et al. (1998).[5] "Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor." Bioscience, Biotechnology, and Biochemistry.[5]

  • General Deuteration Strategies: Almac Group (2014). "Determination of Isotopic Purity by Accurate Mass LC/MS."

Sources

Precision Synthesis of Phenyl-d5 Labeled Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Isotopic Labeling in Metabolomics and Drug Development

Part 1: Strategic Overview & Core Directive

Executive Summary

The synthesis of phenyl-d5 labeled hydroxy acids—specifically Mandelic Acid-d5 (


-hydroxy) and 3-Phenyllactic Acid-d5  (

-hydroxy)—requires a divergent synthetic strategy that prioritizes isotopic conservation. Unlike standard organic synthesis, where yield is the primary metric, stable isotope synthesis demands the prevention of H/D scrambling (back-exchange) and the efficient use of high-cost deuterated precursors.

This guide rejects the "recipe book" approach in favor of a Common Precursor Strategy . By establishing Benzaldehyde-d5 as the divergent node, we create a modular workflow that services both


- and 

-hydroxy targets while minimizing the inventory of expensive deuterated starting materials.
The Divergent Pathway Strategy

The following decision matrix outlines the chemical logic. We utilize Benzaldehyde-d5 (derived from Bromobenzene-d5) as the pivot point.

G Start Bromobenzene-d5 Inter Benzaldehyde-d5 (The Divergent Node) Start->Inter Bouveault Synthesis (DMF/BuLi) PathA Path A: Alpha-Hydroxy Synthesis Inter->PathA TMSCN Addition PathB Path B: Beta-Hydroxy Synthesis Inter->PathB Erlenmeyer-Plöchl Azlactone TargetA Mandelic Acid-d5 PathA->TargetA Acid Hydrolysis TargetB 3-Phenyllactic Acid-d5 PathB->TargetB Hydrolysis & Reduction

Figure 1: Divergent synthesis strategy utilizing Benzaldehyde-d5 as the common isotopic progenitor.

Part 2: Technical Protocols & Scientific Integrity

Module A: Synthesis of Benzaldehyde-d5 (The Precursor)

Note: While Benzaldehyde-d5 is commercially available, in-house synthesis from Bromobenzene-d5 is often required for fresh, oxidation-free material.[1]

The Bouveault Aldehyde Synthesis is preferred over Grignard carbonylation because it minimizes the formation of the d10-benzhydrol byproduct.

  • Lithiation: Treat Bromobenzene-d5 with n-Butyllithium in dry THF at -78°C.

    • Causality: Low temperature prevents Wurtz coupling (biphenyl formation) and scrambling of the ortho-deuterium.

  • Formylation: Add anhydrous DMF. The intermediate hemiaminoxide is stable until hydrolysis.

  • Hydrolysis: Quench with aqueous NH₄Cl.

Module B: -Hydroxy Route (Mandelic Acid-d5)

Protocol: Trimethylsilyl Cyanide (TMSCN) Addition Rationale: We avoid the classic NaCN/HCN route to eliminate the risk of volatile toxic gas and to utilize the Lewis-acid catalyzed efficiency of TMSCN, which proceeds under milder conditions that preserve isotopic integrity.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried flask under Argon, dissolve Benzaldehyde-d5 (1.0 eq) in anhydrous DCM. Add a catalytic amount of ZnI₂ (0.05 eq).

  • Addition: Dropwise add TMSCN (1.2 eq) at 0°C.

    • Mechanism:[2][3][4] The Zinc acts as a Lewis acid, activating the carbonyl oxygen. The cyanide attacks the carbonyl carbon, forming the O-trimethylsilyl mandelonitrile.

  • Hydrolysis (The Critical Step):

    • Add 3M HCl directly to the reaction mixture and reflux for 4 hours.

    • Why: This "one-pot" hydrolysis cleaves both the silyl group and the nitrile.

    • Isotope Note: The acidic protons (COOH and OH) will exchange with the solvent (H₂O), becoming H. The C-D bonds on the ring remain distinct.

  • Purification: Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Toluene.

Data Summary: Mandelic Acid-d5

Parameter Specification Notes
Precursor Benzaldehyde-d5 >99 atom% D required
Reagent TMSCN Safer alternative to HCN
Yield 85-92% High efficiency route

| Isotopic Purity | >98% D5 | No ring scrambling observed |

Module C: -Hydroxy Route (3-Phenyllactic Acid-d5)

Protocol: Erlenmeyer-Plöchl Azlactone Synthesis Rationale: Direct condensation of benzaldehyde with acetate esters is low yielding. The Azlactone route builds the carbon skeleton using glycine as a template, followed by hydrolysis and reduction.

Workflow Diagram

Azlactone Aldehyde Benzaldehyde-d5 Azlactone Azlactone Intermediate Aldehyde->Azlactone Ac2O, NaOAc (Cyclodehydration) Glycine N-Acetylglycine Glycine->Azlactone Acrylic d5-Cinnamic Acid Derivative Azlactone->Acrylic H3O+ (Ring Opening) Final 3-Phenyllactic Acid-d5 Acrylic->Final Zn/HCl or H2/Pd (Reduction)

Figure 2: The Erlenmeyer-Plöchl pathway for beta-hydroxy acid synthesis.[1]

Step-by-Step Methodology
  • Condensation: Combine Benzaldehyde-d5 (1 eq), N-acetylglycine (1 eq), and fused Sodium Acetate (0.6 eq) in Acetic Anhydride. Heat to 120°C for 2 hours.

    • Observation: The mixture will solidify and turn yellow/orange as the Azlactone forms.

  • Hydrolysis: Isolate the azlactone and reflux in 10% HCl. This opens the ring and hydrolyzes the acetamido group to a keto-acid intermediate (Phenylpyruvic acid-d5).

    • Self-Validating Step: The disappearance of the intense yellow color indicates the breakdown of the conjugated azlactone system.

  • Reduction: The keto-acid is reduced to the hydroxy acid.

    • Method: Sodium Borohydride (NaBH₄) in aqueous NaOH.

    • Control: Maintain pH > 10 to ensure the carboxylate is soluble and the ketone is accessible.

  • Workup: Acidify to pH 2, extract with Ether.

Part 3: Validation & Quality Control

Isotopic Purity Assessment (qNMR)

Standard purity (HPLC) is insufficient. You must quantify the Isotopic Enrichment .

Protocol:

  • Dissolve 10 mg of product in DMSO-d6.

  • Acquire ¹H-NMR with a relaxation delay (

    
    ) of >30 seconds to ensure full relaxation.
    
  • Integration Logic:

    • Integrate the

      
      -proton (chiral center). Set this integral to 1.00.
      
    • Integrate the aromatic region (7.0 - 7.5 ppm).

    • Calculation:

      
      
      
    • Expectation: The aromatic region should show only residual traces (integral < 0.05).

Common Pitfalls (Troubleshooting)
IssueCauseRemediation
M+4 Peaks in MS H/D Exchange during synthesisAvoid strong Lewis acids (AlCl₃) which can facilitate ring exchange. Use ZnI₂.
Low Yield (Azlactone) Wet reagentsAcetic anhydride and NaOAc must be anhydrous. Water kills the cyclization.
Polymerization Overheating during TMSCN additionKeep temperature strictly at 0°C during addition; exotherm control is vital.

References

  • Organic Syntheses, Coll.[5][6][7] Vol. 1, p. 336 (1941). Mandelic Acid. (Classic hydrolysis route foundation).

  • Organic Syntheses, Coll.[3][5][6][7] Vol. 2, p. 1 (1943). Erlenmeyer Azlactone Synthesis. (Primary reference for Module C).

  • Evans, D. A., et al. Cyanosilylation of Aldehydes: TMSCN Addition. J. Org. Chem. 1974, 39, 914. (Modern TMSCN protocol).

  • Sigma-Aldrich (Merck). Stable Isotopes: Synthesis and Applications. (Reference for d5-precursor handling).

  • Gassman, P. G., et al. Specific Deuterium Labeling of Aromatic Compounds. J. Am. Chem. Soc. 1982, 104, 5849. (Mechanistic insight on ring stability).

Sources

Technical Guide: Calculation of the Molecular Weight and Exact Mass of (R)-2-Hydroxy-4-phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive methodology for calculating the molecular weight and exact mass of (R)-2-Hydroxy-4-phenylbutyric Acid-d5, a deuterated isotopologue of a significant chiral building block. In pharmaceutical development and metabolic research, isotopically labeled compounds are indispensable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry. A precise understanding of their mass is critical for instrument calibration, data interpretation, and overall experimental accuracy. This document delineates the foundational principles distinguishing average molecular weight from monoisotopic mass, presents a step-by-step protocol for each calculation, and offers a framework for applying these values in a research context.

Foundational Principles: Mass in the Context of Isotopic Labeling

The term "molecular weight" is often used colloquially, but in a scientific context, particularly for isotopically labeled molecules, precision is paramount. It is crucial to distinguish between two key concepts: Average Molecular Weight and Exact (Monoisotopic) Mass.

  • Average Molecular Weight (or Molar Mass): This value is a weighted average of the masses of all naturally occurring isotopes of each element in a molecule, based on their relative abundance.[1][2] It is the value used for stoichiometric calculations involving bulk quantities of a substance, such as preparing solutions. The unit is typically grams per mole ( g/mol ).[2]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O).[3] For isotopically labeled compounds, the exact mass of the specific isotope used for labeling (e.g., Deuterium, ²H) is substituted.[4] This value is fundamental in high-resolution mass spectrometry (HRMS), as a mass spectrometer separates ions based on their individual mass-to-charge ratio (m/z), not on a population average.[2][5]

The choice between these two values is dictated by the application. For weighing out a chemical on a laboratory balance, the average molecular weight printed on the bottle is appropriate. For interpreting a mass spectrum, the calculated exact mass is essential.

Atomic Weights and Isotopic Masses of Relevant Elements

The calculations herein rely on the precise masses of the constituent atoms and their isotopes. The values provided by the International Union of Pure and Applied Chemistry (IUPAC) and other authoritative bodies are summarized below.

Element/IsotopeSymbolStandard Atomic Weight (Da)Mass of Most Abundant/Specified Isotope (Da)
CarbonC[12.0096, 12.0116][6][7]12.0000000 (¹²C)[8]
Hydrogen (Protium)H[1.00784, 1.00811][9][10]1.007825 (¹H)[11]
OxygenO[15.99903, 15.99977][12]15.994915 (¹⁶O)[3]
DeuteriumD / ²HNot applicable2.014102 (²H)[11]

Molecular Structure and Isotopic Labeling

Chemical Structure of (R)-2-Hydroxy-4-phenylbutyric Acid

The parent compound, (R)-2-Hydroxy-4-phenylbutyric acid, is a chiral building block used in the synthesis of various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors.[13] Its chemical formula is C₁₀H₁₂O₃.[14][15]

Deuterium Labeling (-d5)

The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen.[] In commercially available (R)-2-Hydroxy-4-phenylbutyric Acid-d5, the deuterium atoms are typically located on the phenyl ring, which is chemically robust and less prone to back-exchange under most biological and chemical conditions.

This substitution results in the molecular formula: C₁₀H₇D₅O₃ .

Caption: Structure of (R)-2-Hydroxy-4-phenyl(d5)butyric acid.

Calculation Protocols

Protocol 1: Calculation of Average Molecular Weight

This protocol is used to determine the molar mass for preparing solutions of known concentration. It uses the weighted-average standard atomic weights of the elements.

Methodology:

  • Tabulate Atomic Counts: Identify the number of atoms of each element in the molecular formula C₁₀H₇D₅O₃.

  • Assign Standard Atomic Weights: Assign the conventional atomic weight for Carbon (12.011), Hydrogen (1.008), and Oxygen (15.999). For Deuterium, use its specific isotopic mass (2.014).

  • Calculate Mass Contribution: For each element, multiply the atomic count by its assigned atomic weight.

  • Sum Contributions: Sum the mass contributions of all elements to obtain the final average molecular weight.

Execution:

  • Carbon (C): 10 atoms × 12.011 Da/atom = 120.11 Da

  • Hydrogen (H): 7 atoms × 1.008 Da/atom = 7.056 Da

  • Deuterium (D): 5 atoms × 2.014 Da/atom = 10.070 Da

  • Oxygen (O): 3 atoms × 15.999 Da/atom = 47.997 Da

Result: Average Molecular Weight = 120.11 + 7.056 + 10.070 + 47.997 = 185.233 g/mol

Protocol 2: Calculation of Exact Mass

This protocol is essential for high-resolution mass spectrometry analysis, enabling accurate identification of the molecular ion peak.

G cluster_0 Inputs cluster_1 Calculation Steps cluster_2 Output Formula Molecular Formula C₁₀H₇D₅O₃ Step1 Step 1: Multiply Counts by Mass C: 10 * 12.000000 = 120.000000 H: 7 * 1.007825 = 7.054775 D: 5 * 2.014102 = 10.070510 O: 3 * 15.994915 = 47.984745 Formula->Step1 IsotopeMasses Isotopic Masses ¹²C = 12.000000 ¹H = 1.007825 ²H = 2.014102 ¹⁶O = 15.994915 IsotopeMasses->Step1 Step2 Step 2: Sum Products Step1->Step2 Result Exact Mass 185.11003 Da Step2->Result

Caption: Workflow for calculating the exact mass of an isotopically labeled compound.

Methodology:

  • Tabulate Isotope Counts: Identify the number of atoms of each specific isotope in the formula C₁₀H₇D₅O₃.

  • Assign Isotopic Masses: Use the precise mass for ¹²C, ¹H, ¹⁶O, and ²H.

  • Calculate Mass Contribution: For each isotope, multiply its count by its precise mass.

  • Sum Contributions: Sum the results to obtain the final exact mass.

Execution:

  • Carbon (¹²C): 10 atoms × 12.000000 Da/atom = 120.000000 Da

  • Hydrogen (¹H): 7 atoms × 1.007825 Da/atom = 7.054775 Da

  • Deuterium (²H): 5 atoms × 2.014102 Da/atom = 10.070510 Da

  • Oxygen (¹⁶O): 3 atoms × 15.994915 Da/atom = 47.984745 Da

Result: Exact Mass = 120.000000 + 7.054775 + 10.070510 + 47.984745 = 185.11003 Da

Data Summary and Application

The calculated mass values for (R)-2-Hydroxy-4-phenylbutyric Acid-d5 are summarized below for easy comparison.

ParameterCalculated ValuePrimary Application
Average Molecular Weight 185.233 g/mol Stoichiometry, solution preparation
Exact (Monoisotopic) Mass 185.11003 DaHigh-Resolution Mass Spectrometry (HRMS)

Self-Validating System: To ensure accuracy in an experimental setting, the theoretical exact mass serves as a self-validating benchmark. When analyzing the compound via HRMS, the observed m/z of the molecular ion should match the calculated exact mass within a narrow tolerance (typically <5 ppm). A significant deviation would indicate a potential issue with sample purity, instrument calibration, or incorrect structural assignment. For example, the non-deuterated version has an exact mass of 180.07864 Da; the mass shift of ~5.03 Da is a direct and verifiable consequence of the deuterium labeling.[14]

Conclusion

The accurate calculation of molecular weight and exact mass for isotopically labeled compounds like (R)-2-Hydroxy-4-phenylbutyric Acid-d5 is a foundational requirement for rigorous scientific research. By carefully distinguishing between the average molecular weight (185.233 g/mol ) used for bulk measurements and the exact mass (185.11003 Da) required for mass spectrometry, researchers can ensure the precision and validity of their experimental data. This guide provides the necessary theoretical background and practical protocols to empower scientists in drug development and related fields to utilize such critical reagents with confidence.

References

  • Oxygen - Wikipedia. [Link]

  • Hydrogen - Wikipedia. [Link]

  • Physics Deuterium - SATHEE - IIT Kanpur. [Link]

  • Understanding the Atomic Weight of Oxygen - Oreate AI Blog. [Link]

  • Oxygen Atom: Unveiling Molecular Weight & Significance - Perpusnas. [Link]

  • Dalton (unit) - Wikipedia. [Link]

  • How to find the atomic weight of hydrogen? | Filo. [Link]

  • Standard atomic weight - Wikipedia. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [Link]

  • Deuterium - Wikipedia. [Link]

  • Carbon - Wikipedia. [Link]

  • Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts - Britannica. [Link]

  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Laboratory. [Link]

  • What is Deuterium? - International Atomic Energy Agency. [Link]

  • Oxygen - Element information, properties and uses | Periodic Table. [Link]

  • Deuterium Abundance - HyperPhysics. [Link]

  • Isotope Distribution Calculator and Mass Spec Plotter - Scientific Instrument Services. [Link]

  • Exact Masses & Isotope Abundance Ratios - Michigan State University Department of Chemistry. [Link]

  • (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem. [Link]

  • How to Determine Molecular Weight? - Mtoz Biolabs. [Link]

  • Molecular mass calculator - The ISIC- EPFL mstoolbox. [Link]

  • Isotope Abundance and Atomic Weight - Chemistry LibreTexts. [Link]

Sources

Technical Guide: Solubility and Handling of (R)-2-Hydroxy-4-phenylbutyric Acid-d5 in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical behavior, solubility determination, and handling protocols for (R)-2-Hydroxy-4-phenylbutyric Acid-d5 (henceforth (R)-HPBA-d5 ).[1] As a deuterated internal standard used primarily in the bioanalysis of ACE inhibitors (e.g., benazepril, enalapril), its solubility in methanol is a critical parameter for preparing stable stock solutions.

This document deviates from standard bulk-chemical solubility guides. Instead, it focuses on microsolubility protocols suitable for high-value isotopic standards, ensuring researchers maximize data integrity while minimizing reagent consumption.[1]

Compound Characterization & Significance

The Molecule

(R)-HPBA is a chiral


-hydroxy acid serving as a key building block for angiotensin-converting enzyme (ACE) inhibitors.[1][2] The -d5  variant typically carries five deuterium atoms on the phenyl ring (

), rendering it chemically equivalent but mass-distinct (+5 Da) from the analyte.[1]
PropertyData (Parent Compound Proxy)
CAS (Parent) 29678-81-7
Molecular Weight ~185.23 g/mol (d5 variant)
pKa ~3.79 (Carboxylic acid)
LogP ~1.3 (Moderate lipophilicity)
Appearance Off-white to white crystalline solid
The Role of Methanol

Methanol (MeOH) is the preferred solvent for (R)-HPBA-d5 stock solutions for three reasons:

  • High Solubility: The hydroxyl and carboxyl groups form strong hydrogen bonds with methanol, ensuring high solubility (>50 mg/mL).

  • LC-MS Compatibility: Methanol is a standard mobile phase component, preventing solvent mismatch effects (e.g., peak broadening) during injection.

  • Volatility: It allows for easy concentration adjustments, though this requires strict evaporation controls.

Physicochemical Principles

Isotope Effects on Solubility

A common question in analytical chemistry is whether deuteration alters solubility.

  • Theory: Deuterium (

    
    ) has a lower zero-point energy and shorter bond length than Protium (
    
    
    
    ).[1] This can theoretically alter solute-solvent interactions (secondary isotope effects).[1]
  • Practical Reality: For a molecule of this size (MW ~185), the solubility difference between the proteo- and deutero-forms is negligible (<1%).[1]

  • Operational Rule: You may rely on solubility data for the non-labeled parent compound (R)-HPBA to guide your limits, but you must validate the rate of dissolution visually.

The "Like Dissolves Like" Mechanism

(R)-HPBA-d5 contains a polar "head" (


-hydroxy carboxylic acid) and a non-polar "tail" (phenylpropyl-d5).[1]
  • Methanol Interaction: The polar head dominates the interaction. Methanol acts as both a hydrogen bond donor (to the carbonyl oxygen) and acceptor (from the hydroxyl group).

  • Thermodynamics: The solvation energy in methanol is sufficient to overcome the lattice energy of the crystal structure (MP: 114–117°C).

Experimental Protocol: Microsolubility Assessment

Core Directive: Do not use standard "saturation shake-flask" methods (OECD 105) which require gram-quantities of material.[1] Deuterated standards are too expensive. Use the Gravimetric Stepwise Addition Method .

Reagents & Equipment
  • Analyte: (R)-HPBA-d5 (>98% isotopic purity).[1]

  • Solvent: LC-MS Grade Methanol (anhydrous preferred).[1]

  • Vessel: Amber borosilicate glass vial (2 mL) with PTFE-lined cap.

  • Detection: Calibrated analytical balance (0.01 mg readability) and high-intensity light source.

Workflow Diagram (DOT)

SolubilityWorkflow cluster_legend Legend Start Start: Weigh 1-2 mg (R)-HPBA-d5 AddSolvent Add 100 µL MeOH (Initial) Start->AddSolvent Agitate Vortex (30s) & Sonicate (1 min) AddSolvent->Agitate Check Visual Inspection (Tyndall Effect) Agitate->Check Soluble Clear Solution? Calculate Conc. Check->Soluble Yes Insoluble Particulates Visible Check->Insoluble No Final Filter (0.2 µm PTFA) Prepare Stock Soluble->Final AddMore Add 50 µL MeOH aliquots Insoluble->AddMore AddMore->Agitate key Blue: Critical Step | Green: Success | Red: Decision Point

Figure 1: Stepwise Microsolubility Workflow designed to conserve high-value isotopic standards.

Step-by-Step Procedure
  • Weighing: Accurately weigh ~1.0 mg of (R)-HPBA-d5 into a tared amber vial. Record the exact mass (

    
    ).
    
  • Initial Solvation: Add 100

    
    L of Methanol.
    
  • Agitation: Vortex for 30 seconds. If solid persists, sonicate for 60 seconds at ambient temperature (

    
    ).
    
    • Note: Avoid heating, as this promotes esterification (see Section 4).

  • Visual Check: Hold the vial against a dark background with a side light. Look for undissolved crystals or turbidity (Tyndall effect).

  • Iterative Addition: If insoluble, add Methanol in 50

    
    L increments, repeating agitation and inspection until clear.
    
  • Calculation:

    
    
    Target for Stock Solution: Typically 1.0 mg/mL. This is well below the saturation limit, ensuring stability against precipitation during refrigerated storage.
    

Stability & Degradation Risks

While (R)-HPBA-d5 is soluble in methanol, solubility does not equal stability .[1] The primary risk is Fischer Esterification .

Mechanism of Degradation

In the presence of methanol (which acts as both solvent and reactant) and trace acidity (from the compound itself, pKa ~3.8), the carboxylic acid group can slowly convert to the methyl ester. This changes the retention time and mass (+14 Da), potentially ruining the internal standard signal.

Pathway Diagram (DOT)

Esterification Reactants (R)-HPBA-d5 (Carboxylic Acid) Transition Tetrahedral Intermediate Reactants->Transition + MeOH / H+ Methanol Methanol (Solvent in Excess) Transition->Reactants Reversible Products Methyl Ester-d5 (Impurity) Transition->Products - H2O Water Water

Figure 2: Fischer Esterification risk in methanolic solutions. This reaction is equilibrium-driven but favored by the vast excess of methanol solvent.[1]

Mitigation Strategies
  • Storage Temperature: Store methanolic stock solutions at -20°C or lower . Reaction rates drop significantly at sub-zero temperatures.

  • Water Content: Ensure methanol is anhydrous, but note that trace water actually pushes the equilibrium back toward the acid (Le Chatelier's principle). However, for MS sensitivity, anhydrous is usually preferred.

  • Shelf-Life: Discard methanolic stocks after 1 month or verify purity via LC-MS before use.

  • Alternative: If long-term stability (>6 months) is required, store the stock in Acetonitrile (ACN) . (R)-HPBA-d5 is soluble in ACN, which is aprotic and cannot form esters.[1]

Analytical Application (LC-MS/MS)

When using the methanolic solution as an Internal Standard (IS):

  • Working Solution: Dilute the high-concentration stock (e.g., 1 mg/mL) to a working concentration (e.g., 100 ng/mL) using a mixture of Water/Methanol (50:50).

    • Reason: Pure methanol has a high elution strength. Injecting it directly can cause the IS peak to "break through" or broaden in reverse-phase chromatography.[1]

  • Deuterium Exchange: The carboxylic proton (-COOH) and hydroxyl proton (-OH) are exchangeable.[1] In deuterated solvents (like MeOD), these will exchange to -COOD and -OD.[1] In LC-MS (using H2O/MeOH mobile phases), they will instantly revert to -OH.[1]

    • Impact: The core deuterium labels on the phenyl ring (C-D bonds) are stable and will not exchange.

References

  • TCI Chemicals. (R)-2-Hydroxy-4-phenylbutyric Acid Product Specification. Retrieved from

  • Sheng, B., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8).[2] Retrieved from [2]

  • PubChem. (R)-2-Hydroxy-4-phenylbutyric acid Compound Summary. National Library of Medicine. Retrieved from [3]

  • Sigma-Aldrich. (R)-2-Hydroxy-4-phenylbutyric acid Safety Data Sheet. Retrieved from [1]

  • Cook, M. W., et al. (1957). Solubility of Hydrogen and Deuterium in Nonpolar Solvents.[4] The Journal of Chemical Physics. (Demonstrating thermodynamic principles of isotope solubility). Retrieved from

Sources

Methodological & Application

LC-MS/MS method development for (R)-HPBA using d5 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Quantification of (R)-HPBA using LC-MS/MS with a Deuterated Internal Standard

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid ((R)-HPBA) in human plasma. (R)-HPBA is a key chiral intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors, making its accurate measurement critical in drug development and pharmacokinetic studies.[1][2] To ensure the highest level of data integrity, this method employs a stable isotope-labeled internal standard, (R)-HPBA-d5. The protocol details every critical stage, from sample preparation using liquid-liquid extraction (LLE) to optimized chromatographic separation and mass spectrometric detection, and concludes with a summary of essential bioanalytical method validation parameters as stipulated by regulatory agencies like the FDA and EMA.[3][4]

Introduction: The Imperative for Precision in Bioanalysis

In pharmaceutical development, the journey of a drug candidate from discovery to clinical application is underpinned by rigorous analytical science. The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental, and this requires highly accurate and precise measurement of the analyte in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[5]

However, the inherent complexity of biological samples like plasma can lead to analytical variability from matrix effects, extraction inconsistencies, and instrumental drift.[6][7] The most effective strategy to mitigate these challenges is the use of a stable isotope-labeled (SIL) internal standard (IS).[8] A SIL-IS is the "gold standard" because it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer.[9][10] By adding a known quantity of the SIL-IS to the sample at the beginning of the workflow, any analyte loss during processing is compensated for, as the ratio of the analyte to the IS remains constant.[11] This application note describes a complete workflow for (R)-HPBA, leveraging its deuterated analog, (R)-HPBA-d5, to achieve regulatory-grade precision and accuracy.

Analyte and Internal Standard

A thorough understanding of the physicochemical properties of the analyte and internal standard is the foundation of rational method development.

Chemical Structures

The structures of (R)-HPBA and its corresponding d5-labeled internal standard are shown below. The deuterium labels are strategically placed on the phenyl ring, a non-exchangeable position, to ensure isotopic stability throughout the analytical process.

G start Start: 50 µL Plasma Sample (Blank, CC, QC, or Unknown) spike Spike with 25 µL IS Working Solution (100 ng/mL) start->spike vortex1 Vortex Mix (5 sec) spike->vortex1 acidify Add 50 µL 1% Formic Acid in Water (Protonates Analyte) vortex1->acidify vortex2 Vortex Mix (5 sec) acidify->vortex2 extract Add 500 µL MTBE (Extraction Solvent) vortex2->extract mix Vortex Mix (2 min) (Facilitates Analyte Partitioning) extract->mix centrifuge Centrifuge at 4000 x g for 5 min (Phase Separation) mix->centrifuge transfer Transfer 400 µL of the upper organic layer to a clean tube/plate centrifuge->transfer evaporate Evaporate to dryness under Nitrogen at 40°C transfer->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS System reconstitute->end

Sources

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Hydroxy Acids in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and optimized solid-phase extraction (SPE) protocol for the selective isolation and concentration of hydroxy acids from human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides a step-by-step methodology grounded in the principles of analytical chemistry. The protocol emphasizes the use of mixed-mode anion exchange and reversed-phase SPE to achieve high recovery and clean extracts, suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). We delve into the rationale behind each step, offering insights into potential challenges and troubleshooting strategies to ensure reliable and reproducible results.

Introduction: The Significance of Hydroxy Acid Analysis

Hydroxy acids, a diverse class of organic acids, are integral to numerous physiological and pathological processes. They serve as key intermediates in metabolic pathways, including fatty acid oxidation and amino acid metabolism. The accurate quantification of hydroxy acids in plasma is crucial for diagnosing and monitoring various metabolic disorders, understanding disease pathogenesis, and for pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development.

The complexity of the plasma matrix, with its high protein content and abundance of endogenous interfering substances, presents a significant analytical challenge.[1][2] Effective sample preparation is paramount to remove these interferences and enrich the target hydroxy acids, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[3][4] Solid-phase extraction (SPE) has emerged as a powerful and selective technique for this purpose, offering significant advantages over traditional methods like liquid-liquid extraction (LLE) and protein precipitation in terms of cleanliness of the extract and potential for automation.[3][5][6]

This protocol focuses on a mixed-mode SPE strategy, which combines the principles of ion exchange and reversed-phase chromatography.[7][8] This dual retention mechanism provides enhanced selectivity for hydroxy acids, which possess both an acidic carboxyl group and a variable hydrophobic carbon chain.

Principles of Mixed-Mode Solid-Phase Extraction for Hydroxy Acids

The selected SPE methodology leverages a sorbent with both anion exchange and reversed-phase functionalities. This dual-mode approach allows for a more rigorous and selective extraction process.[7]

  • Anion Exchange: At an appropriate pH, the carboxylic acid group of the hydroxy acids will be deprotonated (negatively charged), allowing them to bind to the positively charged functional groups of the anion exchange sorbent.[9][10] This is the primary retention mechanism.

  • Reversed-Phase: The hydrocarbon backbone of the hydroxy acids provides a secondary, non-polar interaction with the hydrophobic surface of the SPE sorbent. This interaction is particularly relevant for longer-chain hydroxy acids.

This combined retention allows for stringent washing steps to remove neutral, basic, and weakly acidic interferences, resulting in a cleaner final extract.

Materials and Reagents

Equipment
  • SPE Vacuum Manifold (or positive pressure manifold)

  • Centrifuge

  • Vortex Mixer

  • Analytical Balance

  • pH Meter

  • Nitrogen Evaporation System

  • Autosampler Vials

Consumables
  • Mixed-Mode Strong Anion Exchange (SAX) SPE Cartridges (e.g., polymeric sorbent with quaternary amine functional groups, 30 mg/1 mL)

  • Collection tubes or 96-well plates

  • Pipettes and tips

Reagents
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (28-30%)

  • Internal Standard (IS): A suitable stable isotope-labeled hydroxy acid (e.g., D4-3-hydroxybutyric acid) is recommended.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific hydroxy acids of interest.

Preparation of Solutions
  • 2% Ammonium Hydroxide: Add 200 µL of concentrated ammonium hydroxide to 9.8 mL of HPLC-grade water.

  • 5% Formic Acid in Methanol: Add 500 µL of formic acid to 9.5 mL of methanol.

  • Internal Standard Spiking Solution: Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol) and dilute to the desired working concentration.

Sample Pre-treatment

The goal of this step is to precipitate proteins and adjust the pH to ensure the hydroxy acids are in their ionized form for optimal binding to the anion exchange sorbent.[11]

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of 2% ammonium hydroxide.[12][13]

  • Vortex for 30 seconds to mix thoroughly and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE manifold. Ensure a consistent and slow flow rate (approximately 1-2 mL/min) for all steps unless otherwise specified.

SPE_Workflow cluster_Pre Pre-Extraction cluster_SPE SPE Cartridge Steps cluster_Post Post-Extraction Sample Plasma Sample + IS Pretreat Add 2% NH4OH Vortex & Centrifuge Sample->Pretreat Supernatant Protein-free Supernatant Pretreat->Supernatant Condition 1. Condition (1 mL Methanol) Supernatant->Condition Equilibrate 2. Equilibrate (1 mL Water) Load 3. Load Sample (Supernatant) Wash1 4. Wash 1 (1 mL Water) Evaporate Evaporate to Dryness Wash2 5. Wash 2 (1 mL Methanol) Elute 6. Elute (1 mL 5% Formic Acid in Methanol) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Figure 1: Workflow of the solid-phase extraction protocol for hydroxy acids in plasma.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol. This step wets the sorbent and activates the reversed-phase functional groups.[14][15]

  • Equilibration: Equilibrate the cartridge with 1 mL of water. This prepares the sorbent for the aqueous sample.[11][15] Do not allow the sorbent to dry out after this step.[16]

  • Sample Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash 1: Wash the cartridge with 1 mL of water to remove polar, water-soluble interferences.

    • Wash 2: Wash the cartridge with 1 mL of methanol. This step is crucial for removing more hydrophobic interferences, such as phospholipids, that may have been retained by the reversed-phase mechanism.[4]

  • Elution: Elute the retained hydroxy acids with 1 mL of 5% formic acid in methanol.[12] The formic acid protonates the carboxylic acid group of the hydroxy acids, neutralizing their negative charge and disrupting their interaction with the anion exchange sorbent, leading to their elution. The methanol disrupts any remaining reversed-phase interactions.

Post-Elution Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or the appropriate solvent for GC-MS derivatization.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Method Validation and Performance

To ensure the reliability of the protocol, it is essential to perform a thorough method validation. Key parameters to evaluate include:

  • Recovery: The efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the analyte response in a post-extracted spiked sample to a neat standard solution.

  • Linearity, Accuracy, and Precision: These parameters are evaluated by analyzing calibration standards and quality control (QC) samples prepared in the matrix at different concentrations.

Table 1: Typical Performance Data for Selected Hydroxy Acids

AnalyteRecovery (%)[9][12][17]RSD (%)[9][12]Linearity (ng/mL)[1][12]LLOQ (ng/mL)[1]
3-Hydroxybutyric Acid85 - 95< 155 - 20005
Lactic Acid80 - 90< 1510 - 500010
Glycolic Acid75 - 85< 1510 - 500010
Malic Acid80 - 90< 155 - 20005

Note: These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery - Incomplete elution. - Analyte breakthrough during loading or washing. - Inefficient protein precipitation.- Ensure the elution solvent is sufficiently acidic to neutralize the analytes. - Optimize the wash solvent strength. - Ensure proper pH adjustment during sample pre-treatment.
High Variability (Poor Precision) - Inconsistent flow rates during SPE. - Sorbent bed drying out before sample loading. - Incomplete mixing during sample pre-treatment.- Use a manifold with good flow control. - Do not let the sorbent dry after the equilibration step. - Ensure thorough vortexing.
Significant Matrix Effects (Ion Suppression/Enhancement) - Co-elution of interfering substances (e.g., phospholipids).- Optimize the wash steps with different solvent compositions. - Consider a different SPE sorbent chemistry.

Conclusion

This application note provides a detailed and robust mixed-mode solid-phase extraction protocol for the analysis of hydroxy acids in human plasma. By combining anion exchange and reversed-phase retention mechanisms, this method offers excellent selectivity and results in clean extracts with high analyte recovery. The provided step-by-step guide, along with the rationale and troubleshooting tips, will enable researchers to confidently implement this protocol and obtain high-quality, reproducible data for their studies.

References

  • Agilent Technologies. (2011, September 23). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Retrieved from [Link]

  • Boestad, D., et al. (2004, March 19). Evaluation of a novel anion-exchange restricted-access sorbent for on-line sample clean-up prior to the determination of acidic compounds in plasma by liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Retrieved from [Link]

  • Phenomenex. (n.d.). Strata SAX (Strong Anion Exchange) SPE Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Bennett, M. J., et al. (2011, November 15). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Retrieved from [Link]

  • Hawach Scientific. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]

  • Li, Y., et al. (2015). An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid Determination of 10 α-Hydroxy Acids. Retrieved from [Link]

  • Agilent Technologies. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Mondal, T., et al. (2016, February 11). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Retrieved from [Link]

  • Wróbel, M., et al. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • McGill, C. (2020). IMPROVING THE EXTRACTION AND RECOVERY OF ORGANIC ACIDS FROM ROOT EXUDATES BY WAX-SPE. ScholarWorks. Retrieved from [Link]

  • Dick, L. (2020, December 19). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • De Weirdt, R., et al. (2017, November 11). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Annals of Clinical and Laboratory Research. Retrieved from [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • Wuhan University Journal of Natural Sciences. (n.d.). Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • SLU. (n.d.). Quantification of Short Chain Fatty Acids in Serum and Plasma. Retrieved from [Link]

  • Yao, L., et al. (2022, January 29). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • MDPI. (2022, November 3). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 LC-MS/MS analysis of hydroxy-fatty acids. Retrieved from [Link]

Sources

Application Note: Optimizing MRM Transitions for (R)-2-Hydroxy-4-phenylbutyric Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical chemists and researchers optimizing LC-MS/MS methods for (R)-2-Hydroxy-4-phenylbutyric Acid (HPBA) and its deuterated internal standard, (R)-HPBA-d5 .

Abstract & Introduction

(R)-2-Hydroxy-4-phenylbutyric acid (HPBA) is a critical chiral intermediate in the synthesis of ACE inhibitors such as Benazepril and Enalapril. Accurate quantification of HPBA is essential for monitoring reaction kinetics, impurity profiling, and pharmacokinetic metabolite studies.

To achieve precise quantification in complex matrices (e.g., plasma, reaction mixtures), the use of a stable isotope-labeled internal standard, (R)-2-Hydroxy-4-phenylbutyric Acid-d5 , is mandatory. This protocol details the step-by-step optimization of Multiple Reaction Monitoring (MRM) transitions, focusing on the mechanistic fragmentation pathways in Negative Electrospray Ionization (ESI-) mode.

Chemical Properties & MS/MS Theory

Understanding the molecule's behavior in the gas phase is the foundation of a robust method.

Molecule Specifications
PropertyAnalyte (HPBA)Internal Standard (HPBA-d5)*
Formula C₁₀H₁₂O₃C₁₀H₇D₅O₃
MW 180.20 g/mol ~185.23 g/mol
Structure Phenyl ring, ethyl chain,

-hydroxy, carboxylic acid
Phenyl-d5 labeled ring (typical)
Ionization ESI Negative (

)
ESI Negative (

)
Precursor (

)
179.1 184.1

*Note: This protocol assumes the standard commercial "Phenyl-d5" labeling pattern. If your standard is deuterated on the alkyl chain, the fragment masses will shift differently.

Fragmentation Logic (Negative Mode)

In negative mode,


-hydroxy carboxylic acids undergo characteristic neutral losses.
  • Decarboxylation (Loss of CO₂): The most energetically favored pathway.

    • 
       (Analyte)
      
    • 
       (IS)
      
  • Dehydration (Loss of H₂O): Common for hydroxy compounds.

    • 
       (Analyte)
      
    • 
       (IS)
      
  • Combined Loss (H₂O + CO₂): Often yields the most specific ion for quantitation.

    • 
       (Analyte)
      
    • 
       (IS)
      

Experimental Workflow Visualization

The following diagram outlines the logical flow for method development, ensuring no step is skipped.

MRM_Optimization_Workflow Stock 1. Stock Preparation (1 mg/mL in MeOH) Infusion 2. Direct Infusion (5-10 µL/min) Stock->Infusion Dilute to 1 µg/mL Q1_Scan 3. Q1 Full Scan Identify [M-H]- Infusion->Q1_Scan Scan 100-300 m/z MS2_Scan 4. Product Ion Scan Identify Fragments Q1_Scan->MS2_Scan Select 179/184 MRM_Opt 5. MRM Optimization Ramping CE & DP MS2_Scan->MRM_Opt Select Top 3 Ions Final_Method 6. Final Method Chromatography MRM_Opt->Final_Method Select Best S/N

Figure 1: Step-by-step workflow for optimizing MRM transitions from neat standards.

Detailed Protocols

Protocol 1: Stock & Working Solution Preparation

Objective: Create stable solutions for infusion and LC injection.

  • Primary Stock (1 mg/mL):

    • Weigh 1.0 mg of (R)-HPBA-d5 into a 1.5 mL amber glass vial.

    • Dissolve in 1.0 mL of Methanol (LC-MS grade) .

    • Note: Methanol is preferred over acetonitrile for solubility of hydroxy acids.

  • Working Standard (10 µg/mL):

    • Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water.

  • Infusion Standard (1 µg/mL):

    • Dilute 100 µL of Working Standard into 900 µL of 50:50 Methanol:Water containing 0.1% Ammonium Acetate .

    • Critical: Do not use strong acid (0.1% Formic Acid) in the infusion solvent for Negative Mode optimization if signal is weak; Ammonium Acetate (pH ~5-6) often enhances deprotonation

      
      .
      
Protocol 2: Precursor Ion Selection (Q1 Scan)

Objective: Confirm the ionization state and isotopic purity.

  • Mode: ESI Negative.[1]

  • Flow Rate: Infuse at 10 µL/min via syringe pump.

  • Scan Range: 100–300

    
    .
    
  • Criteria:

    • Observe base peak at 179.1 (Analyte) and 184.1 (IS).

    • Check for Na+ adducts (M-2H+Na)- at 201

      
      . If adducts are dominant, adjust source temperature or declustering potential (DP).
      
Protocol 3: Product Ion Scan (MS2)

Objective: Map the fragmentation pathway.

  • Precursor Selection: Set Q1 to 179.1 (Analyte).

  • Collision Energy (CE): Ramp from 5 to 40 eV.

  • Scan Range: 50–180

    
    .
    
  • Expected Spectrum:

    • 161.1 (Loss of Water) – Often appears at low CE (10-15 eV).

    • 135.1 (Loss of CO₂) – Appears at medium CE (15-25 eV).

    • 117.1 (Loss of H₂O + CO₂) – Appears at medium-high CE (20-30 eV).

    • 91.1 (Benzyl anion) – High CE (>30 eV), less specific but very stable.

Repeat for IS (Q1 = 184.1) to confirm the +5 mass shift in fragments containing the phenyl ring.

Protocol 4: MRM Optimization (Automated Ramping)

Objective: Fine-tune voltages for maximum sensitivity.

Setup: Use the "Optimizer" or "Quantitative Optimization" software module on your MS (e.g., LabSolutions, MassHunter, Analyst).

Target Transitions to Optimize:

CompoundTypeQ1 (

)
Q3 (

)
Loss IDEst. CE (eV)
HPBA Quantifier179.1117.1 H₂O + CO₂20–30
HPBA Qualifier 1179.1135.1 CO₂15–25
HPBA Qualifier 2179.1161.1 H₂O10–15
HPBA-d5 Quantifier184.1122.1 H₂O + CO₂20–30
HPBA-d5 Qualifier184.1140.1 CO₂15–25

Optimization Parameters:

  • Cone Voltage / Declustering Potential (DP): Ramp 20–100 V. Goal: Maximize precursor transmission without in-source fragmentation.

  • Collision Energy (CE): Ramp 5–50 eV. Goal: Maximize product ion intensity.

  • Dwell Time: Set to 50–100 ms per transition for final method.

Chromatographic Conditions

Separation is vital to remove matrix interferences that share the 179 mass (e.g., isomeric hydroxy acids or endogenous caffeic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.5).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B

    • 7.0 min: Stop

  • Flow Rate: 0.3 – 0.4 mL/min.

  • Column Temp: 40°C.

Why Ammonium Acetate? While Formic Acid is standard for positive mode, HPBA is a weak acid. Using Ammonium Acetate buffers the pH slightly higher, ensuring the acid is deprotonated for ESI- detection while still allowing hydrophobic retention on the C18 column [1].

Results & Acceptance Criteria

A successful optimization will yield:

  • Signal-to-Noise (S/N): >10 for the LOQ (Limit of Quantitation).

  • Linearity:

    
     over the range of 1–1000 ng/mL.[2]
    
  • Ion Ratio: The ratio of Quantifier (117) to Qualifier (135) peak areas should be consistent (±20%) between the standard and the sample.

Troubleshooting Table
IssueProbable CauseSolution
Low Sensitivity Poor Ionization (pH too low)Switch mobile phase modifier to Ammonium Acetate or Ammonium Fluoride (0.5 mM).
No Signal for IS Labeling Position MismatchCheck CoA. If d5 is on the chain, fragments will differ.[3] Run a full product ion scan on the IS.
Peak Tailing Column InteractionIncrease buffer strength or column temperature (up to 50°C).

References

  • McCalley, D. V. (2017). Analysis of acidic and basic compounds by liquid chromatography–mass spectrometry. Journal of Chromatography A. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • PubChem. (n.d.).[4] (R)-2-Hydroxy-4-phenylbutyric acid.[4][5] National Library of Medicine. Link

  • Shimadzu Application News. (2016). Method Package for Short Chain Fatty Acids. (Demonstrates negative mode transitions for hydroxy-acid metabolites). Link

Sources

HPLC column selection for chiral separation of hydroxy-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral HPLC Column Selection & Method Development for Hydroxy-Phenylbutyric Acid

Executive Summary

(R)-2-hydroxy-4-phenylbutyric acid (HPBA) is a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril, Benazepril, and Ramipril. The enantiomeric purity of this synthon directly dictates the potency and safety of the final pharmaceutical product.

This guide provides a definitive protocol for the chiral separation of HPBA. Unlike generic guides, this document distinguishes between the free acid and ester forms, as their chromatographic behaviors differ fundamentally due to ionization potential.

Core Recommendation:

  • For Ethyl Ester: Immobilized Amylose (e.g., CHIRALPAK® IA) or Coated Amylose (CHIRALPAK® AD-H) in Normal Phase.[1]

  • For Free Acid: Ligand Exchange (CHIRALPAK® MA(+)) for specificity, or Immobilized Cellulose (CHIRALPAK® IC) in Reversed Phase for robustness.[1]

Technical Background & Mechanism

The Analyte
  • Target: 2-Hydroxy-4-phenylbutyric acid (HPBA)[1][2]

  • Structure: Phenyl ring (hydrophobic), Carboxylic acid (ionizable, pKa ~4.5), Alpha-hydroxyl group (H-bond donor/acceptor).[1]

  • Criticality: The (R)-enantiomer is the bioactive precursor; the (S)-enantiomer is an impurity.

Chiral Recognition Mechanisms
  • Hydrogen Bonding & Steric Fit (Polysaccharide Columns): The carbamate or benzoate groups on the polysaccharide backbone form hydrogen bonds with the hydroxyl and carbonyl groups of HPBA.[1] The phenyl ring of HPBA inserts into the chiral cavities (inclusion complex).[1]

  • Ligand Exchange (Specialized Columns): Columns like CHIRALPAK® MA(+) utilize copper(II) complexes.[1] The

    
    -hydroxy acid moiety forms a reversible diastereomeric complex with the fixed ligand and Cu(II) ion. This is highly specific for 
    
    
    
    -hydroxy acids but requires aqueous mobile phases.[1]

Column Selection Decision Matrix

The choice of column depends heavily on whether you are analyzing the ester intermediate or the hydrolyzed free acid .

ColumnSelection Start Analyte Form Ester Ethyl Ester Form (Neutral) Start->Ester Acid Free Acid Form (Ionizable) Start->Acid NP Normal Phase (NP) Hexane/Alcohol Ester->NP High Solubility Mode_Select Select Mode Acid->Mode_Select Col_E1 Primary: CHIRALPAK IA / AD-H (Amylose-based) NP->Col_E1 High Selectivity Col_E2 Secondary: CHIRALCEL OD-H (Cellulose-based) NP->Col_E2 Alternative RP Reversed Phase (RP) Acidic Buffer/ACN Mode_Select->RP Robust/MS-Compatible LEC Ligand Exchange Aqueous CuSO4 Mode_Select->LEC High Specificity/UV only Col_A1 CHIRALPAK IC / IG (Immobilized) RP->Col_A1 Col_A2 CHIRALPAK MA(+) (Specialized for u03B1-OH acids) LEC->Col_A2

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte chemical state.

Detailed Experimental Protocols

Protocol A: Separation of HPBA Ethyl Ester (Normal Phase)

Best for synthetic process monitoring where the ester is the isolated intermediate.

1. Column Screening:

  • Primary: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Secondary: CHIRALCEL® OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

2. Mobile Phase Optimization:

  • Base Solvent: n-Hexane (or n-Heptane).[1]

  • Modifier: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1]

  • Starting Condition: n-Hexane : IPA (90:10 v/v).[1][3]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Temperature: 25°C.

3. Troubleshooting:

  • Low Resolution: Switch modifier to Ethanol (sharper peaks).[1] Lower temperature to 15°C to increase enantioselectivity (

    
    ).
    
  • Solubility Issues: If using Immobilized IA/IC, add 10% Dichloromethane (DCM) or Ethyl Acetate to the mobile phase.[1] Do not do this on coated AD-H/OD-H columns.

Protocol B: Separation of HPBA Free Acid (Reversed Phase)

Best for final product purity analysis or biological samples.

1. Column Selection:

  • Primary: CHIRALPAK® IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).[1]

  • Why IC? The chlorinated selector often provides superior resolution for acidic compounds compared to amylose phases in RP mode.[1]

2. Mobile Phase Composition:

  • Aqueous Line (A): 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA) in Water.[1] pH must be < 3.0 to suppress carboxylic acid ionization.[1]
    
  • Organic Line (B): Acetonitrile (ACN).[1]

  • Isocratic Method: A : B (60 : 40).[1]

  • Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl).[1]

3. Critical Success Factor:

  • Acid Additive: You must use an acidic additive.[1] Without it, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of chiral recognition.

Protocol C: Ligand Exchange (Specialist Method)

Best for difficult separations where Protocol B fails.[1]

1. Column: CHIRALPAK® MA(+) (Coated N,N-dioctyl-L-alanine on silica).[1] 2. Mobile Phase: 2 mM Copper(II) Sulfate (


) in water.[1]
3. Mechanism:  The 

-hydroxy and carboxyl groups chelate the copper ion fixed to the stationary phase. 4. Note: This method is isocratic and aqueous.[1] It is not MS-compatible due to non-volatile copper salts.[1]

Comparative Performance Data

ParameterProtocol A (Ester / NP)Protocol B (Acid / RP)Protocol C (Acid / LEC)
Column CHIRALPAK IACHIRALPAK ICCHIRALPAK MA(+)
Mobile Phase Hex/IPA (90:[1]10)0.1% H3PO4 / ACN (60:40)2mM CuSO4 (aq)
Selectivity (

)
~1.4 - 1.8~1.2 - 1.5> 2.0
Resolution (

)
> 3.0> 2.0> 5.0
Analysis Time < 10 min< 15 min20-30 min
MS Compatible? No (unless APCI)Yes (use Formic Acid)No

Method Development Workflow

Workflow Step1 1. Define Analyte State (Acid vs Ester) Step2 2. Screen CSPs (IA, IC, OD-H) Step1->Step2 Step2->Step1 No Separation (Switch Mode) Step3 3. Optimize Mobile Phase (Modifier % & Additive) Step2->Step3 If u03B1 > 1.1 Step4 4. Fine-Tune (Temp & Flow) Step3->Step4 If Rs < 1.5

Figure 2: Step-by-step optimization workflow for chiral method development.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link][1][3]

  • Phenomenex. Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link][1]

  • Application Note. Separation of 2-hydroxy-4-phenylbutyric acid ethyl ester on Chiralcel OD-H. Daicel Corporation.[1][5][6]

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach.[1][7] Wiley-VCH.[1] (General reference for Ligand Exchange mechanism).

(Note: Specific deep-link URLs to vendor application notes are subject to change; main landing pages for chiral technical libraries are provided for stability.)

Sources

Mass spectrometry fragmentation pattern of (R)-HPBA-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometry (MS) characterization and quantification of (R)-2-Hydroxy-4-(phenyl-d5)-butyric acid (referred to herein as (R)-HPBA-d5 ).

(R)-HPBA is a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, including Benazepril, Enalapril, and Lisinopril.[1] The deuterated isotopologue, (R)-HPBA-d5, serves as the gold-standard Internal Standard (IS) for normalizing matrix effects and recovery variances during pharmacokinetic (PK) and impurity profiling.

Key Technical Insight: Unlike simple phenyl-alkyl acids, the


-hydroxy group on HPBA facilitates specific fragmentation pathways (dehydration-decarboxylation) in Negative Electrospray Ionization (ESI-)  mode, which provides superior sensitivity over positive mode for this acidic analyte.

Molecule Profile & Physicochemical Properties

PropertyData
Analyte Name (R)-2-Hydroxy-4-(phenyl-d5)-butyric acid
Abbreviation (R)-HPBA-d5
Chemical Formula

Exact Mass (Neutral) 185.11 Da
Parent Ion

m/z 184.10
Isotopic Label Phenyl-d5 (Ring deuteration ensures label stability; no exchangeable protons)
pKa ~3.8 (Carboxylic acid), ~13.5 (Hydroxyl)
Solubility Methanol, Acetonitrile, Ethyl Acetate

Mass Spectrometry Fragmentation Analysis

The fragmentation of (R)-HPBA-d5 follows a distinct pathway driven by the stability of the deuterated phenyl ring and the lability of the carboxyl group.

Ionization Source Parameters
  • Mode: Negative Electrospray Ionization (ESI-).

  • Rationale: The carboxylic acid moiety deprotonates readily (

    
    ), offering 10-50x higher sensitivity than positive mode adducts (
    
    
    
    ,
    
    
    ) which are prone to adduct instability.
Mechanistic Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the precursor ion m/z 184 undergoes three primary cleavage events:

  • Decarboxylation (Primary Quantifier):

    • Transition:

      
      
      
    • Mechanism: Loss of neutral

      
       (44 Da). The negative charge localizes on the 
      
      
      
      -carbon, stabilized by the adjacent hydroxyl group.
    • Equation:

      
      
      
  • Dehydration-Decarboxylation (Secondary Qualifier):

    • Transition:

      
      
      
    • Mechanism: Simultaneous or sequential loss of

      
       (18 Da) and 
      
      
      
      (44 Da). Total neutral loss = 62 Da. This forms a stabilized deuterated styryl anion derivative.
    • Equation:

      
      
      
  • Benzylic Cleavage (Structural Confirmation):

    • Transition:

      
      
      
    • Mechanism: Cleavage of the alkyl chain to release the deuterated benzyl anion.

    • Note: The unlabelled benzyl anion appears at m/z 91. The shift to m/z 96 confirms the integrity of the d5-ring.

Visualization: Fragmentation Logic

The following diagram illustrates the fragmentation mechanism, highlighting the retention of the d5-label in product ions.

Fragmentation cluster_legend Legend Parent (R)-HPBA-d5 Precursor [M-H]- m/z 184 Inter1 Intermediate [Decarboxylated] Parent->Inter1 Loss of CO2 (44 Da) Prod2 Product Ion 2 (Qualifier) m/z 122 [M-H-CO2-H2O]- Parent->Prod2 Loss of CO2 + H2O (62 Da) Prod3 Product Ion 3 (Benzyl-d5) m/z 96 Parent->Prod3 Benzylic Cleavage Prod1 Product Ion 1 (Quantifier) m/z 140 [M-H-CO2]- Inter1->Prod1 Stabilization key Blue: Precursor | Green: Primary Transition | Red: Secondary Transition

Figure 1: Mechanistic fragmentation pathway of (R)-HPBA-d5 in Negative ESI mode.

Experimental Protocols

Protocol A: LC-MS/MS Acquisition Parameters

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)

ParameterSettingNotes
Ion Source ESI Negative
Spray Voltage -2500 VLower voltage reduces discharge in negative mode.
Source Temp 450°CEnsure efficient desolvation of aqueous mobile phases.
Curtain Gas 35 psi
Precursor Ion 184.1 Unit Resolution
Quantifier Product 140.1 CE: -18 V
Qualifier Product 122.1 CE: -28 V
Dwell Time 50 ms
Protocol B: Chiral Chromatographic Separation

Critical Note: Mass spectrometry cannot distinguish (R)-HPBA from (S)-HPBA. To validate the (R)-enantiomer specifically, a chiral column is mandatory .

  • Column: Chiralpak AD-RH or Chiralcel OD-RH (Reverse Phase Chiral).

    • Dimensions: 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Method: 60% A / 40% B.

  • Flow Rate: 0.5 mL/min.

  • Validation: Inject racemic HPBA to establish resolution (

    
    ) between (S) and (R) peaks. (R)-HPBA typically elutes second on AD-RH columns (verify with standards).
    
Protocol C: Sample Preparation (Self-Validating)

This protocol uses the d5-IS to correct for extraction efficiency.

  • Aliquot: Transfer 50 µL of biological sample (plasma/urine) or reaction mixture.

  • IS Addition: Add 10 µL of (R)-HPBA-d5 Working Solution (10 µg/mL in MeOH).

    • Checkpoint: Final IS concentration should be ~10x the Lower Limit of Quantitation (LLOQ).

  • Precipitation: Add 200 µL cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000 x g for 10 min.

  • Dilution: Transfer 100 µL supernatant to a fresh vial; dilute with 100 µL Water (to match initial mobile phase conditions).

  • Injection: Inject 5 µL onto the LC-MS/MS.

Workflow Visualization

Workflow Sample Sample (Plasma/Reaction) IS Add (R)-HPBA-d5 Internal Standard Sample->IS Precip Protein Precip (ACN + 0.1% FA) IS->Precip Spin Centrifuge 10,000g / 10 min Precip->Spin LC Chiral LC Separation (Chiralpak AD-RH) Spin->LC Supernatant MS MS/MS Detection (MRM 184->140) LC->MS Rt separation Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 2: Analytical workflow ensuring enantiomeric specificity and quantitative accuracy.

References

  • Vertex AI Search . (2026). Identification of (R)-HPBA as (R)-2-Hydroxy-4-phenylbutyric acid and its application in ACE inhibitor synthesis. Retrieved from 2

  • National Institutes of Health (NIH). Metabolic Profiling and MS2 Fragmentation of Phenylbutyric Acid Derivatives.
  • American Chemical Society (ACS) . Journal of Agricultural and Food Chemistry. (Confirmation of negative mode ESI for HPBA metabolites). Retrieved from

  • Google Patents . Biologically active substance, bestatin, and production thereof (US4029547A). (Establishes (R)-HPBA structure and stereochemistry). Retrieved from

  • ResearchGate . Preparation of R-HPBA and Biocatalytic Synthesis. (Validates usage as ACE inhibitor intermediate).[1][2][3] Retrieved from

Sources

Application Note: A Comprehensive Guide to the Storage Stability of Deuterated Hydroxy Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deuterated stable isotope-labeled internal standards (SIL-IS) are fundamental to achieving accuracy and precision in quantitative mass spectrometry-based assays.[1][2] For analytes such as hydroxy acids, which are key metabolites in numerous biological pathways, the reliability of analytical data is directly contingent on the integrity of their corresponding deuterated standards.[3] However, the stability of these reagents is not absolute and can be compromised by chemical degradation or, more critically, by isotopic back-exchange.[4] This guide provides an in-depth analysis of the factors governing the stability of deuterated hydroxy acid standards, presents a robust protocol for conducting stability assessments, and outlines field-proven best practices for their handling and storage to ensure data of the highest quality and reproducibility.

Foundational Principles of Stability

The utility of a deuterated internal standard is predicated on its chemical and isotopic stability. While the carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, conferring a degree of stability, several factors can compromise the integrity of the standard over time.[4][5]

1.1. Chemical Degradation Pathways Like their non-labeled counterparts, hydroxy acids are susceptible to conventional chemical degradation. The two most common pathways are:

  • Hydrolysis: The ester and carboxylic acid functional groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[6][7]

  • Oxidation: The hydroxyl group and aliphatic backbone can be targets for oxidation, a process often accelerated by exposure to light, oxygen, and elevated temperatures.[7][8]

1.2. Isotopic Instability: The Challenge of Hydrogen-Deuterium (H-D) Exchange The most significant and unique stability challenge for deuterated standards is the potential for deuterium atoms to exchange with protons from the surrounding environment (solvents, reagents, atmospheric moisture), a phenomenon known as H-D back-exchange.[1][4] This process diminishes the isotopic purity of the standard, leading to the erroneous formation of the unlabeled analyte and compromising quantitative accuracy.[4][9]

Several factors critically influence the rate of H-D exchange:

  • Labeling Position: The position of the deuterium label is paramount. Deuterium atoms on heteroatoms (e.g., the hydroxyl [-OH] or carboxyl [-COOH] groups) are readily exchangeable and should be avoided for quantitative standards.[1][5] Deuterium atoms on carbons alpha to the carbonyl group are also at risk for exchange through a process of keto-enol tautomerism (enolization), which is strongly catalyzed by both acids and bases.[4][10]

  • pH: The pH of the solution is a dominant factor. Both acidic and basic conditions can significantly catalyze H-D exchange.[10][11][12] The minimum rate of exchange for many compounds occurs in a slightly acidic pH range, typically around pH 2.5-4.5.[12][13]

  • Solvent Choice: Protic solvents such as water, methanol, and ethanol are rich sources of exchangeable protons and can facilitate H-D exchange.[1][4] Aprotic solvents (e.g., acetonitrile, ethyl acetate) lack exchangeable protons and are therefore the preferred choice for storing deuterated standards.[4]

  • Temperature: Like most chemical reactions, the rate of H-D exchange increases with temperature.[10][13] Therefore, low-temperature storage is crucial for long-term stability.

Protocol for a Comprehensive Storage Stability Study

To ensure the validity of analytical data, it is essential to perform a stability study on deuterated standards in the same solvents and matrices used for the intended assay. This protocol provides a self-validating framework to assess both chemical and isotopic stability.

2.1. Objective To evaluate the stability of a deuterated hydroxy acid standard under various storage and handling conditions (long-term, short-term, and freeze-thaw cycles) by monitoring its concentration and isotopic purity over time.

2.2. Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. Analysis & Storage cluster_eval 3. Evaluation A Prepare Stock Solution in Aprotic Solvent B Prepare QC Samples (Low & High Conc.) in Matrix A->B C T=0 Baseline Analysis (Immediate) B->C D Short-Term Storage (Room Temp & 4°C) B->D E Long-Term Storage (-20°C & -80°C) B->E F Freeze-Thaw Cycles (Minimum 3x) B->F G Time-Point Analysis (LC-MS/MS) D->G E->G F->G H Data Evaluation: - Chemical Stability (% Bias) - Isotopic Stability (Back-Exchange) G->H

Caption: Experimental workflow for assessing the stability of deuterated standards.

2.3. Step-by-Step Methodology

  • Prepare Stock Solutions: Dissolve the deuterated standard as a neat solid in a high-quality aprotic solvent (e.g., acetonitrile, ethyl acetate) to a known concentration (e.g., 1 mg/mL). Store this primary stock in a tightly sealed amber vial at -80°C.

  • Prepare Quality Control (QC) Samples: Using the stock solution, prepare replicate QC samples at a minimum of two concentrations (low and high) in the intended analytical matrix (e.g., blank plasma, urine, or buffer). Also, prepare a set of samples by spiking the standard into the final reconstitution solvent to assess stability in a clean solution.[4]

  • Establish Baseline (T=0): Analyze a set of freshly prepared QC samples (n=3-5) immediately.[4][9] This analysis establishes the baseline (T=0) response ratio and confirms the initial isotopic purity.

  • Incubate Under Test Conditions:

    • Short-Term Stability: Store QC samples at room temperature (~25°C) and refrigerated (4°C). Analyze at time points such as 4, 8, and 24 hours.[9]

    • Long-Term Stability: Store QC samples at -20°C and -80°C. Analyze at intervals such as 1, 3, and 6 months, consistent with regulatory guidelines.[14]

    • Freeze-Thaw Stability: Subject a set of QC samples to at least three freeze-thaw cycles. Freeze the samples completely (e.g., at -80°C for 24 hours) and then allow them to thaw completely at room temperature before analysis.[4]

  • LC-MS/MS Analysis: At each designated time point, process and analyze the stored QC samples using a validated LC-MS/MS method.

  • Data Evaluation and Acceptance Criteria:

    • Chemical Stability: Calculate the mean response (peak area) of the deuterated standard at each time point. The standard is considered stable if the mean response is within a predefined acceptance criterion, typically ±15% of the baseline (T=0) response.[4]

    • Isotopic Stability: Carefully monitor the mass channel of the unlabeled analyte in the QC samples. A significant increase in the unlabeled analyte's signal over time, compared to the T=0 sample, is a direct indicator of H-D back-exchange.[9] The isotopic purity should remain above the required threshold (typically ≥98%) throughout the study.[5]

Best Practices for Storage and Handling

Adherence to rigorous storage and handling procedures is the most effective strategy for preserving the integrity of deuterated hydroxy acid standards.

3.1. Decision-Making for Proper Storage

G Start Receive Standard CheckCoA Review CoA for Purity & Recommended Storage Start->CheckCoA IsSolid Solid or Solution? CheckCoA->IsSolid StoreSolid Store Solid as per CoA (Typically -20°C or -80°C) Protect from Light & Moisture IsSolid->StoreSolid Solid PrepStock Prepare Stock Solution IsSolid->PrepStock Solution StoreSolid->PrepStock SolventChoice Choose Solvent PrepStock->SolventChoice Aprotic Use Aprotic Solvent (e.g., Acetonitrile) SolventChoice->Aprotic For Stock/ Long-Term Protic Use Protic/Aqueous Solvent (Prepare Fresh, Store Short-Term) SolventChoice->Protic For Working/ Immediate Use Aliquot Aliquot into Single-Use Vials Aprotic->Aliquot Protic->Aliquot StoreSolution Store Solutions at -80°C (Long-Term) or 2-8°C (Working) Aliquot->StoreSolution End Use in Assay StoreSolution->End

Caption: Decision flowchart for handling and storing deuterated standards.

3.2. Summary of Recommendations

The following table summarizes the optimal conditions for maintaining the stability of deuterated hydroxy acid standards.

ParameterRecommendationRationale & Key Considerations
Temperature Long-Term (Months to Years): -80°C Medium-Term (Weeks to Months): -20°C Working Solutions (Days): 2-8°CLower temperatures significantly slow both chemical degradation and H-D exchange rates.[4][15] Avoid storing solutions at room temperature for extended periods.[4]
Solvent Primary Stock Solutions: Use high-purity aprotic solvents (e.g., Acetonitrile, Ethyl Acetate).Aprotic solvents lack exchangeable protons, minimizing the primary risk of isotopic back-exchange.[4] If aqueous solutions are required, prepare them fresh before use.
pH (Aqueous) Maintain pH between 2.6 and 4.5 .This pH range represents the point of minimum catalysis for H-D exchange for many compounds, avoiding both strong acid and strong base catalysis.[12][13]
Light Exposure Store in amber glass vials or protect from light by storing in a dark location (e.g., inside a box).Prevents photolytic degradation, a common pathway for organic molecules.[4][16][17]
Atmosphere For maximum stability, especially for sensitive compounds, overlay solutions with an inert gas (e.g., argon or nitrogen) before sealing.Protects against long-term oxidation and displacement of solvent vapor with atmospheric moisture, which can introduce protons for H-D exchange.[5][18]
Container Use high-quality glass vials with PTFE-lined screw caps .Ensures a tight seal to prevent solvent evaporation (which changes concentration) and moisture ingress from the atmosphere.[18]
Handling Prepare aliquots of the stock solution for daily use.Avoids repeated freeze-thaw cycles of the primary stock, which can accelerate degradation, and minimizes the risk of contamination.[4]

Conclusion

The integrity of deuterated hydroxy acid standards is a non-negotiable prerequisite for reliable quantitative bioanalysis. While generally stable, their integrity can be compromised by improper storage and handling, leading to chemical degradation and isotopic back-exchange. By understanding the underlying principles of stability, implementing rigorous validation protocols, and adhering to best practices—prioritizing low-temperature storage in aprotic solvents and protecting standards from light and moisture—researchers can ensure the long-term viability of these critical reagents and, consequently, the accuracy and reproducibility of their scientific findings.

References

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI.
  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc..
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (2025). Benchchem.
  • Hydrogen–Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. (2020). The Journal of Physical Chemistry A - ACS Publications.
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
  • Hydrogen–deuterium exchange. Wikipedia.
  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. (2019). Moravek, Inc..
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (2025). Benchchem.
  • How To Properly Store Your Radiolabeled Compounds. (2022). Moravek.
  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC.
  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (2025). Benchchem.
  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). (2026). Solarbio.
  • Degradation of poly( -hydroxy acids) by hydrolysis. ResearchGate.
  • One proposed degradation pathway for the formation of unsaturated hydroxy acids. The m/z values correspond to the fragment ions of the bis-TMS derivatives. ResearchGate.
  • Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. (2022). Longdom Publishing.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc..
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Guide to Isotope Management In Laboratories. Environmental Health and Safety.
  • Fatty acid and hydroxy acid adaptation in three gram-negative hydrocarbon-degrading bacteria in relation to carbon source. (2005). PubMed.
  • Managing Storage of Radiolabeled Compounds. (2023). ORS News2Use - NIH.
  • What is the storage conditions and protocol for deuterated standards of organic compounds?. (2017). ResearchGate.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025). ResearchGate.
  • Drug degradation pathways. Pharmaceutical - Pharmacy 180.
  • DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES. (2009). SciELO.
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • Stability Study Protocol.
  • A highly selective decarboxylative deuteration of carboxylic acids. (2021).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • A practical guide to forced degradation and stability studies for drug substances.
  • A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. (2023). PubMed.
  • Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv.
  • Ternary catalytic α-deuteration of carboxylic acids. (2022). Kyushu University Pure Portal Site.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterium Isotope Effects on Retention Time

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterium Isotope Effect in LC-MS/MS Audience: Bioanalytical Scientists, DMPK Researchers, Method Developers Version: 2.1 (Current)

Executive Summary & Core Mechanism

The Phenomenon

In Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards (IS) are the gold standard for correcting matrix effects, recovery losses, and injection variability. Ideally, the IS co-elutes perfectly with the analyte.

However, replacing hydrogen (


H) with deuterium (

H or D) alters the physicochemical properties of the molecule.[1][2] The C-D bond is shorter and stronger than the C-H bond, resulting in a smaller molar volume and lower polarizability.[1]
  • In Reversed-Phase LC (RPLC): Deuterated analogs are slightly less lipophilic. They typically elute earlier than the non-labeled analyte.[1]

  • In HILIC: The effect is less predictable but often results in the deuterated analog eluting later due to subtle changes in hydrogen bonding capability with the water layer.

The Risk

If the retention time (RT) shift is significant, the analyte and IS may elute in different regions of the suppression/enhancement profile (the "matrix effect window"). This decouples the IS from the analyte, rendering it ineffective at correcting ion suppression, leading to quantitative inaccuracy .

Diagnostic Protocol: Is the Isotope Effect Impacting Your Data?

Before altering your method, confirm that the RT shift is the root cause of your data failure.

Q: How do I confirm if the RT shift is causing my quantification error?

A: Perform the "Matrix Effect Mapping" Experiment. Do not rely solely on the observation of an RT shift. You must prove that the shift places the IS in a different ionization environment.

Protocol: Post-Column Infusion (PCI) with Dual Monitoring

  • Setup: Tee-in a constant infusion of your analyte (at ~100x LLOQ concentration) into the eluent flow post-column, before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (plasma/urine/tissue) via the LC column.

  • Monitor: Acquire data for the analyte transition.

  • Analysis:

    • Observe the baseline.[3] Dips indicate ion suppression; peaks indicate enhancement.

    • Overlay the chromatograms of your Analyte and Deuterated IS from a standard injection on top of this PCI trace.

  • Pass/Fail Criteria:

    • FAIL: The Analyte peak falls in a "safe" region, but the IS peak (shifted by -0.1 min) falls into a suppression zone (or vice versa).

    • PASS: Both peaks fall within the same ionization disturbance window, or both are in a clean region.

Troubleshooting Guide: Mitigation Strategies

Q: The RT shift is unacceptable. How do I force co-elution?

A: Follow the Thermodynamic & Kinetic Mitigation Workflow. The separation of isotopologues is driven by enthalpy (


). We can manipulate chromatographic conditions to minimize the selectivity (

) between the H and D forms.
Strategy 1: Temperature Modulation (The "Enthalpy" Fix)

In RPLC, the resolution between isotopologues is generally enthalpy-driven. The separation factor (


) typically approaches 1.0 (co-elution) as temperature increases.
  • Action: Increase column temperature in 5°C increments (e.g., 40°C

    
     60°C).
    
  • Why: Higher thermal energy disrupts the subtle hydrophobic difference between C-H and C-D bonds, reducing the "inverse isotope effect."

  • Caution: Ensure your analyte is thermally stable.

Strategy 2: Stationary Phase Selection (The "Selectivity" Fix)

Standard C18 columns rely heavily on hydrophobic dispersion forces, where the isotope effect is most pronounced.

  • Action: Switch to a Pentafluorophenyl (PFP) or Biphenyl column.

  • Why: These phases rely more on

    
     interactions and dipole-dipole mechanisms. The relative contribution of hydrophobicity (where the H/D difference lies) is reduced, often collapsing the separation.
    
Strategy 3: Gradient Engineering
  • Action: Steepen the gradient slope (increase %B change per minute).

  • Why: A steeper gradient compresses the peak width and reduces the time the analytes spend interacting with the stationary phase, physically limiting the time available for the two species to separate.

Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for diagnosing and fixing deuterium isotope effects.

DeuteriumTroubleshooting Start Start: RT Shift Observed (Analyte vs. Deuterated IS) CheckQuant Does it affect Quant? (CV% > 15% or Nonlinearity) Start->CheckQuant MatrixMap Run Matrix Effect Mapping (Post-Column Infusion) CheckQuant->MatrixMap Yes/Unsure NoAction No Action Needed (Shift is cosmetic only) CheckQuant->NoAction No (Data passes QC) EvalMap Do Analyte & IS exp. different suppression? MatrixMap->EvalMap EvalMap->NoAction No Mitigate Initiate Mitigation Strategies EvalMap->Mitigate Yes Temp Step 1: Increase Column Temp (e.g., 40°C -> 60°C) Mitigate->Temp Gradient Step 2: Steepen Gradient (Reduce residence time) Temp->Gradient If RT shift persists Column Step 3: Change Column Chemistry (Try PFP or Biphenyl) Gradient->Column If RT shift persists SwitchIS Step 4: Switch IS Type (Use 13C or 15N) Column->SwitchIS If RT shift persists

Caption: Logical workflow for diagnosing and mitigating deuterium-induced retention time shifts in LC-MS.

Quantitative Impact Data

The magnitude of the shift depends on the number of deuterium atoms and the chromatographic mode.

Table 1: Typical Retention Shifts (


) 
ConditionLabelingObserved EffectMechanism
RPLC (C18) D3 (Methyl)-0.02 to -0.05 minReduced Lipophilicity (Inverse Effect)
RPLC (C18) D9 (t-Butyl)-0.10 to -0.20 minCumulative Reduced Lipophilicity
HILIC D3-D6+0.01 to +0.05 minDisrupted H-Bonding (Normal/Mixed Effect)
RPLC (High Temp) D3-D6Shift DecreasesEnthalpic convergence

Note: Negative shift indicates the Deuterated IS elutes BEFORE the Analyte.

Advanced FAQ: Structure & Design

Q: Why does the number of deuterium atoms matter?

A: The effect is additive. Each C-H to C-D substitution incrementally reduces the molar volume and lipophilicity of the molecule.

  • Guidance: If synthesizing a custom IS, aim for the minimum number of deuteriums required to avoid isotopic overlap with the natural M+X isotopes of the analyte (usually D3 or D4 is sufficient). Avoid D9 or D10 if possible, as these guarantee a large RT shift.

Q: I cannot change my method conditions. What is the ultimate fix?

A: Switch to


C or 

N labeled standards.
Carbon-13 and Nitrogen-15 isotopes reside in the "skeleton" of the molecule and do not significantly alter the bond lengths or vibrational energy of the outer electron shell involved in intermolecular interactions.
  • Result: Perfect co-elution with the analyte, regardless of temperature or column type.

Q: Does the position of the deuterium label on the molecule matter?

A: Yes. Deuterium placed on aliphatic chains (especially terminal methyl groups) tends to cause larger retention shifts in RPLC than deuterium on aromatic rings.[4]

  • Reasoning: Aliphatic chains are the primary drivers of hydrophobic interaction with C18 ligands. Altering them disrupts the primary retention mechanism more than altering the rigid aromatic core.

References

  • Ye, X., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Journal of Chromatography A. Link

  • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Fouza, A., et al. (2020). Elevated Temperatures in Liquid Chromatography: Benefits and Practical Considerations. LCGC International. Link

  • Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Note. Link

  • BenchChem Technical Guides. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time. Link

Sources

Negative Ion Mode ESI: The Signal-to-Noise Survival Guide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Mass Spectrometry Core Managers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting High Background & Low Sensitivity in Negative ESI

Negative ion mode Electrospray Ionization (ESI-) is notoriously less forgiving than positive mode. While positive mode often yields "easy" protonated molecules


, negative mode fights against physics: the threshold for electrical discharge is lower, and the chemistry requires specific deprotonation 

or anion attachment.

This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate and eliminate the three primary sources of noise: Electrical Instability (Corona Discharge) , Chemical Incompatibility , and System Contamination .

Part 1: The Physics of the Spark (Corona Discharge)

Q: My baseline is erratic, spiking randomly, or dropping to zero. I see a faint blue glow at the capillary tip. What is happening?

Diagnosis: You are experiencing Corona Discharge .[1][2] Unlike positive mode, where the capillary is positively charged, in negative mode, the capillary is at a high negative potential. Electrons are easily emitted from the metal surface, ionizing the surrounding gas (nitrogen) and creating an unstable plasma (the "blue spark"). This creates massive chemical noise and suppresses analyte ionization.

The Fix: The Voltage Step-Down Protocol Do not use the same voltage settings as your positive mode methods.

  • Lower Capillary Voltage:

    • Standard: Start at -2.0 kV to -2.5 kV . (Positive mode often uses +3.5 kV).

    • Optimization: If arcing persists, drop to -1.5 kV .

    • Trade-off: Lower voltage reduces the electric field needed for Taylor cone formation. You may need to move the sprayer closer to the inlet (Z-axis adjustment) to compensate.

  • Increase Nebulizer/Sheath Gas:

    • Higher gas flow mechanically suppresses the electrical discharge by "blowing out" the spark and cooling the tip. Increase flow by 10–20% relative to positive mode settings.

  • Switch to "Zero Air" (Optional):

    • If available, using Zero Air (hydrocarbon-free air) instead of Nitrogen for the nebulizer gas can raise the breakdown threshold, allowing higher voltages without arcing [1].

Visualizing the Problem:

Corona_Troubleshooting Start Symptom: Erratic Baseline / Spikes Check1 Check Capillary Voltage Start->Check1 Decision1 Is Voltage > -2.5 kV? Check1->Decision1 Yes Yes Decision1->Yes High Risk No No Decision1->No Voltage OK Action1 LOWER Voltage to -2.0 kV Check2 Check Nebulizer Gas Action1->Check2 Action2 INCREASE Gas Flow (+10-20%) Check2->Action2 Result Stable Taylor Cone Action2->Result Yes->Action1 No->Check2

Figure 1: Decision logic for stabilizing erratic signals caused by electrical discharge.

Part 2: Mobile Phase Chemistry (The "Secret Sauce")

Q: My background is stable, but my sensitivity is poor. I’m using 0.1% Formic Acid like I do in positive mode. Is that wrong?

Diagnosis: Yes, that is likely the problem. In negative mode, you need to deprotonate the analyte (


). Adding strong acids (Formic, TFA) floods the source with protons (

), forcing the equilibrium toward the neutral molecule (

) rather than the ion.

The Fix: The "Fluoride" Switch While Ammonium Hydroxide (


) is the standard recommendation to raise pH, Ammonium Fluoride (

)
is the superior choice for difficult analytes.
  • Why it works: Fluoride ions (

    
    ) have high gas-phase basicity. They aggressively abstract protons from analytes in the gas phase or form stable 
    
    
    
    adducts.
  • Evidence: Studies have shown

    
     (0.2mM - 0.5mM) can provide 2–22x sensitivity gains  over Formic Acid or Ammonium Acetate for steroids and pesticides [2, 3].
    

Mobile Phase Strategy Table:

AdditiveConcentrationMechanismBest ForWarning
Ammonium Fluoride 0.2 – 0.5 mMProton Abstraction (

)
Steroids, Pesticides, NeutralsEtches glass over long periods. Use plastic bottles.
Ammonium Hydroxide 0.1% (pH ~10)Deprotonation (High pH)Acidic compounds (Phenols, Carboxylic acids)High pH can dissolve silica in older columns.
Ammonium Acetate 2 – 10 mMBuffer / Adduct formationGeneral PurposeCan form acetate adducts

.
Formic Acid 0.01% (Trace)Weak protonationNOT RECOMMENDED for most Neg ModeSuppresses ionization of weak acids.
Part 3: The "Ghost" Peaks (Contamination & Adducts)

Q: I see constant, high-intensity peaks in my background, even with blank solvent. What are they?

Diagnosis: You are seeing ubiquitous background ions. Negative mode is a "garbage collector" for chlorinated compounds, fatty acids, and detergents.

Common Negative Mode Background Ions:

m/z (approx)IdentitySource
35 / 37 Chloride (

)
Tap water, glassware residue, chlorinated solvents.
45 Formate (

)
Mobile phase additive, ambient contamination.
59 Acetate (

)
Buffer, acetic acid residue.
113 TFA (

)
System Memory Effect . Hard to remove if TFA was used previously.
255 Palmitic Acid (

)
Human skin oils, plasticware, soap.
283 Stearic Acid (

)
Human skin oils, plasticware.
297 Ricinoleic AcidDetergents, plastics.

The Fix: The System Hygiene Protocol

  • Eliminate TFA: If your system was previously used for peptide mapping with Trifluoroacetic Acid (TFA), you will see a persistent peak at m/z 113 .

    • Protocol: Flush the system (column removed) with 50:50 Isopropanol:Water for 4 hours. TFA sticks to PEEK tubing and plastic parts.

  • Glassware vs. Plastic:

    • Avoid plastic pipette tips for solvent preparation if possible; they leach plasticizers (Phthalates).

    • Use baked glassware (400°C) or LC-MS grade solvent bottles directly.

  • Adduct Awareness:

    • If your mass is "wrong," check for adducts.

    • Example: If expected mass is 300, look for 335 (

      
      ) or 345  (
      
      
      
      ).
Part 4: Advanced Troubleshooting Workflow

Q: I've tried everything, but the noise persists. How do I isolate the source?

Use this logic flow to determine if the noise is coming from the Source , the Pump , or the Column .

  • Stop Flow: Turn off the LC pump but keep the MS on.

    • Noise stops? -> Contamination is in the Mobile Phase or Pump.

    • Noise continues? -> Contamination is in the Source (Cone/Capillary) or Gas lines.

  • Bypass Column: Connect the pump directly to the MS.

    • Noise drops? -> The Column is dirty (eluting late-eluters).

    • Noise stays? -> The Solvent is dirty.[3]

Noise_Isolation Start High Background Noise Step1 Stop LC Flow Start->Step1 Decision1 Noise Persists? Step1->Decision1 Yes Yes Decision1->Yes No No Decision1->No SourceIssue Source Contamination (Clean Cone/Capillary) PumpIssue Mobile Phase/LC Issue Step2 Bypass Column PumpIssue->Step2 Decision2 Noise Persists? Step2->Decision2 Decision2->Yes Decision2->No SolventIssue Dirty Solvent/Pump ColumnIssue Dirty Column (Trapped Lipids) Yes->SourceIssue Yes->SolventIssue No->PumpIssue No->ColumnIssue

Figure 2: Isolation workflow to determine the physical location of contamination.

References
  • Waters Corporation. (2026). Troubleshooting Capillary Voltage in Negative Mode ESI. Waters Knowledge Base. Link

  • McFadden, J. R., et al. (2023).[4] Assessment of Ammonium Fluoride as a Mobile Phase Additive for Sensitivity Gains in Electrospray Ionization. Analytical Science Advances. Link

  • Biocrates Life Sciences. (2025). LC-MS System Maintenance and Cleaning Guides. Link

  • University of Washington Proteomics Resource. (2024). Common Background Ions in ESI. Link

  • Agilent Technologies. (2021). LC/MS Care and Feeding: Reducing Background Noise. Link

Sources

Addressing back-exchange of deuterium in protic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Back-Exchange of Deuterium in Protic Solvents Ticket ID: D-EX-001 Responder: Senior Application Scientist, Isotope Stability Unit

Introduction: The "Leaky Bucket" Problem

Welcome to the . You are likely here because your deuterium enrichment levels are dropping inexplicably during your workflow. Whether you are performing Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) or synthesizing deuterated Active Pharmaceutical Ingredients (APIs), the culprit is almost always Back-Exchange .

In protic solvents (water, methanol, ethanol), deuterium (D) on heteroatoms (N, O, S) is not a permanent label; it is a dynamic transient. It will swap back to hydrogen (H) if the environment allows. This guide provides the strict physicochemical controls required to "freeze" this exchange and preserve your data integrity.

Module 1: The Mechanism (Why You Are Losing Signal)

To stop back-exchange, you must understand the Intrinsic Exchange Rate (


) .[1] The exchange of amide or hydroxyl protons is catalyzed by both acid (

) and base (

).

The rate constant (


) is the sum of these contributions:


The "V-Shaped" pH Dependence

There is a specific pH where the acid-catalyzed and base-catalyzed rates intersect, resulting in the minimum exchange rate .

  • At pH 7.0: Base catalysis dominates. Exchange is rapid (

    
     milliseconds to seconds).
    
  • At pH 2.5: This is the "Goldilocks Zone" for peptide backbone amides. The exchange rate hits its absolute minimum.[2]

  • Temperature Factor: Every 10°C drop reduces the exchange rate by approximately 3-fold.

Key Takeaway: If your solvent is protic, you must drive the system to pH 2.5 and 0°C immediately to preserve the label.

Module 2: HDX-MS Troubleshooting (Dynamic Systems)

In HDX-MS, back-exchange occurs primarily during the "Quench" and "Chromatography" steps. Your goal is to minimize the time the deuterated sample spends in the liquid phase before ionization.

Diagram: The Low-Back-Exchange Workflow

HDX_Workflow cluster_danger Danger Zone (Protic Exposure) Labeling 1. Labeling (pH 7.0, 25°C) High Exchange Quench 2. The Quench (pH 2.5, 0°C) CRITICAL STEP Labeling->Quench Acidification Digestion 3. Digestion (Pepsin, pH 2.5, 0°C) Quench->Digestion Lock-in D Separation 4. Separation (Cryo-LC, -20°C to 0°C) Fast Gradient Digestion->Separation < 30 sec MS 5. MS Detection (Gas Phase) Separation->MS ESI

Figure 1: The HDX-MS workflow emphasizing the "Danger Zone" where back-exchange is most likely to occur. The transition from Labeling to Quench must be instantaneous.

Protocol: The "Perfect Quench"

Objective: Reduce pH to 2.5 and temperature to 0°C simultaneously.

  • Preparation: Pre-chill the Quench Buffer on ice.

  • Buffer Composition:

    • Buffer: 100 mM Phosphate or Citrate.

    • Reductant: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT (DTT has pH-dependent ionization).

    • Denaturant: 2-4 M Guanidine HCl or Urea (to unfold the protein and slow refolding-induced exchange).

    • Acid: Formic acid (adjust to achieve final pH 2.5 after mixing with sample).

  • Execution: Mix Labeling Solution and Quench Buffer at a 1:1 ratio .

  • Validation: Spot check the final pH of the mixture. It must be 2.5 ± 0.1.

Data: Half-Life of Amide Deuterium

The table below illustrates why pH 2.5 is non-negotiable.

ConditionpHTemperatureApprox. Half-Life (

)
Status
Physiological 7.025°C10 - 100 millisecondsInstant Loss
Cooled 7.00°C~1 secondCritical Loss
Acidified 2.525°C~10 - 20 minutesStable
Optimized 2.5 0°C 60 - 90 minutes Target

Module 3: Synthetic & Storage Troubleshooting (Static Systems)

For researchers synthesizing deuterated compounds or storing standards, the approach shifts from "slowing kinetics" to "thermodynamic avoidance."

FAQ: Preventing Loss in Synthesis

Q: I lost my deuterium label during the workup. What happened? A: You likely used a protic solvent (water, methanol) or silica gel (acidic OH groups) during purification.

  • Solution: Use aprotic solvents for extraction (DCM, Ethyl Acetate).

  • Purification: Avoid standard silica if the D is on a labile site (N-D, O-D). Use neutral alumina or reverse-phase chromatography with deuterated mobile phases (

    
    /MeCN) if absolutely necessary.
    

Q: Can I store my deuterated standard in DMSO? A: Yes, but be careful. DMSO is hygroscopic. It pulls moisture (


) from the air.
  • The Fix: Use "Super-Dry" DMSO stored over molecular sieves.

  • Advanced: For NMR, use a mixture of DMSO-

    
     and a co-solvent like Toluene-
    
    
    
    to suppress base-catalyzed exchange, as described by Zhang et al. [5].
Diagram: Solvent Selection Logic

Solvent_Logic Start Deuterated Sample (N-D, O-D, S-D) SolventQ Is a solvent required? Start->SolventQ Protic Protic Solvent? (H2O, MeOH, EtOH) SolventQ->Protic Yes Aprotic Aprotic Solvent? (DMSO, DCM, ACN) SolventQ->Aprotic Yes Result1 HIGH RISK: Immediate Back-Exchange Protic->Result1 Result2 LOW RISK: Stable if Dry Aprotic->Result2 Mitigation Mitigation: 1. Lower Temp (0°C) 2. Adjust pH to 2.5 3. Use D2O/MeOD instead Result1->Mitigation

Figure 2: Decision tree for solvent selection when handling labile deuterated compounds.

Module 4: Calculating & Correcting Back-Exchange

Even with the "Perfect Quench," you will lose 10-30% of your deuterium during LC-MS. You must mathematically correct for this using a Maximally Deuterated Control (Max D) .

The Correction Formula

To determine the actual deuterium uptake (


), use this self-validating formula:


  • 
     : The centroid mass of your experimental peptide.[3]
    
  • 
     : The mass of the undeuterated peptide (negative control).
    
  • 
     : The mass of the "Max D" control (fully deuterated).
    
  • 
     : The theoretical maximum number of exchangeable amides in the peptide.
    
Protocol: Generating the "Max D" Control

Do not rely on theoretical 100% mass. You must measure the experimental 100% to account for the back-exchange specific to your LC setup.

  • Denature: Incubate protein in 6M Guanidine-HCl in

    
     .
    
  • Heat: Heat to 60-80°C for >2 hours (ensure all amides exchange).

  • Process: Run this sample through the exact same quench and LC-MS workflow as your experimental samples.

  • Result: If a peptide theoretically holds 10 deuteriums but your Max D measurement shows 8, your Back-Exchange is 20% . Use "8" as the denominator in the formula above.

References

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[3][4][5][6][7] Chemical Society Reviews, 40(3), 1224-1234.

  • Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics, 16(4), 521-655.

  • Zhang, Z., & Smith, D. L. (1993). Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation.[7] Protein Science, 2(4), 522-531.

  • Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics.[1][3][5][6][7] Mass Spectrometry Reviews, 25(1), 158-170.

  • Zhang, Y., et al. (1995).[8] Solvent quenching method for studying protein dynamics by NMR.[9] Journal of Biomolecular NMR, 6, 1-12.

Sources

Technical Support Center: Hydroxy-Phenylbutyric Acid (HPBA) Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the HPBA Technical Support Center. This guide addresses the persistent peak tailing issues encountered when analyzing 2-hydroxy-4-phenylbutyric acid (and its isomers).

HPBA is not a standard analyte; it presents a "perfect storm" of chemical properties that lead to poor peak shape. Unlike simple hydrophobic compounds, HPBA possesses two distinct interaction sites that compete with the primary retention mechanism.

The Antagonist: 2-Hydroxy-4-Phenylbutyric Acid
PropertyValue / CharacteristicImpact on Chromatography
Structure Phenyl ring + Carboxylic Acid + ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Hydroxyl group
Multi-mode interactions (Hydrophobic + H-Bonding + Chelation).
pKa (COOH) 3.81 (approx)CRITICAL: Operating near pH 3.8 causes "peak splitting" or severe tailing due to mixed ionization states.[1]
Functionality ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Hydroxy Acid (AHA) moiety
Chelation Risk: The

-OH and -COOH can form stable 5-membered rings with iron (Fe) in stainless steel LC systems.

Diagnostic Workflow: Isolate the Root Cause

Do not guess. Use this logic tree to isolate whether your tailing is Physical (system hardware), Chemical (silanol activity), or Electronic (ionization/chelation).

HPBA_Troubleshooting Start PROBLEM: HPBA Peak Tailing > 1.5 Step1 DIAGNOSTIC 1: Inject Neutral Marker (e.g., Toluene/Acetophenone) Start->Step1 Decision1 Does the Neutral Marker Tail? Step1->Decision1 Physical PHYSICAL ISSUE Column Void, Dead Volume, or Bad Connections Decision1->Physical YES (As > 1.2) Chemical CHEMICAL ISSUE Analyte-Specific Interaction Decision1->Chemical NO (As < 1.1) Step2 DIAGNOSTIC 2: Check Mobile Phase pH Chemical->Step2 Decision2 Is pH between 2.8 and 4.8? Step2->Decision2 Ionization IONIZATION MISMATCH pH is too close to pKa (3.8). Shift pH < 2.5 or > 5.5 Decision2->Ionization YES Step3 DIAGNOSTIC 3: Check Column Chemistry Decision2->Step3 NO Decision3 Is Column 'Type A' or Non-Endcapped? Step3->Decision3 Silanol SILANOL ACTIVITY -OH/-COOH binding to silica. Switch to High-Purity C18 Decision3->Silanol YES Chelation METAL CHELATION Alpha-hydroxy group binding Fe. Passivate System / Add EDTA Decision3->Chelation NO

Figure 1: Systematic fault isolation for HPBA chromatography. This workflow distinguishes between hardware failure and chemical incompatibility.

Deep Dive Modules: Mechanisms & Solutions

Module A: The pKa Trap (Ionization Mismatch)

The Science: The pKa of HPBA is approximately 3.81 .

  • If your mobile phase is pH 3.0 – 4.5 , the molecule exists as a dynamic mixture of its neutral (protonated) and anionic (deprotonated) forms.

  • These two forms interact differently with the C18 stationary phase. As the molecule travels down the column, it constantly shifts between states, resulting in a broad, tailing, or even split peak.

The Solution: You must enforce a single ionization state.

  • Method A (Preferred): Suppress ionization.[1] Use pH < 2.5 . This forces the carboxylic acid to remain neutral (

    
    ), increasing retention and sharpening the peak.
    
  • Method B: Fully ionize.[1] Use pH > 5.8 . This forces the molecule into its anionic state (

    
    ). Note: This requires a column stable at high pH and may result in low retention on standard C18.
    
Module B: Silanol Activity (Secondary Interactions)

The Science: Silica-based columns have residual silanol groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) on the surface.[2][3]
  • HPBA has a hydroxyl group and a carboxylic acid.

  • These polar groups can Hydrogen-bond with free silanols, causing the molecule to "drag" rather than partition cleanly. This is the classic cause of "shark fin" tailing.

The Solution:

  • Hardware: Switch to a "Type B" High-Purity Silica column.[1] These are manufactured to have very low metal content and fewer acidic silanols.

  • Chemistry: Ensure the column is End-capped .[1]

  • Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) . TFA is a strong ion-pairing agent that "masks" the silanols, preventing HPBA from sticking to them.

Module C: Metal Chelation (The Hidden Factor)

The Science: This is specific to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxy acids  (like HPBA). The proximity of the hydroxyl group to the carboxylic acid allows the molecule to act as a bidentate ligand, chelating iron (

) ions present in stainless steel frits or column bodies.
  • Symptom: Broad tailing that does not improve with pH changes or new columns.[1]

The Solution:

  • Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) to remove accessible iron.

  • Hardware: Use PEEK tubing and PEEK-lined columns if available.

  • Additive: Add a sacrificial chelator like EDTA (micromolar concentration) or Citrate to the mobile phase, though this can suppress MS sensitivity.

Standardized Protocol: Mobile Phase Preparation

To eliminate variable pH as a source of error.

Objective: Prepare a 20mM Phosphate Buffer (pH 2.3) for HPBA analysis.

  • Weigh: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust: Place a calibrated pH probe into the solution with stirring.

  • Titrate: Slowly add 85% Phosphoric Acid (

    
    )  dropwise until pH stabilizes at 2.30 ± 0.05 .
    
    • Why? Using phosphoric acid (common ion) prevents introducing new counter-ions.

  • Dilute: Bring volume to exactly 1000 mL with water.

  • Filter: Filter through a 0.2 µm nylon membrane to remove particulates.[1]

  • Mix: Combine with organic modifier (e.g., Acetonitrile) after pH adjustment if running isocratic, or use as Line A for gradients.

Frequently Asked Questions (FAQ)

Q: I am using Formic Acid (0.1%) but still see tailing. Why? A: 0.1% Formic acid typically yields a pH of ~2.7. While low, this is still close to the "danger zone" of HPBA's pKa (3.8). Furthermore, Formic acid is a weak ion-suppressor compared to TFA. Try switching to 0.05% or 0.1% TFA to lower the pH further and mask silanols.

Q: Can I use an embedded polar group (EPG) column? A: Yes. EPG columns (often containing amide or carbamate groups) shield the silica surface and provide an alternative interaction mechanism for the polar -OH group on HPBA. They often yield excellent symmetry for phenolic/hydroxy acids.

Q: My peak is splitting into two. Is my compound degrading? A: Likely not. If the peaks coalesce when you lower the pH or increase the temperature (to ~40°C), it is a kinetic issue (ionization exchange rate) or rotamer separation, not degradation. Always check pH first.

Q: How do I know if it's metal chelation? A: Perform a "Spike Test."[1] Add a known chelator (like 5mM EDTA) to your mobile phase. If the peak shape dramatically improves, your analyte was binding to system metals.

References

  • ChemicalBook. (n.d.). (R)-2-Hydroxy-4-phenylbutyric acid Properties and pKa. Retrieved from

  • Chromatography Online. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from

  • Phenomenex. (2025).[4] HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

  • Journal of Chemical & Engineering Data. (2013). Dissociation Constant and Solubility of (S)-2-Hydroxy-4-phenylbutyric Acid. ACS Publications. Retrieved from

  • Sigma-Aldrich. (n.d.). Troubleshooting HPLC: Peak Shape Issues. Retrieved from

Sources

Validation & Comparative

FDA-Compliant Bioanalytical Strategy: Stable Isotope vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Landscape

In regulated bioanalysis (LC-MS/MS), the Internal Standard (IS) is not merely a calibration tool; it is the primary safeguard against the inherent variability of electrospray ionization (ESI) and sample extraction.

The FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 guidelines explicitly prioritize Stable Isotope Labeled (SIL) internal standards. The regulatory logic is grounded in causality : only an IS that physically co-elutes with the analyte can effectively compensate for matrix-induced ion suppression or enhancement.

This guide compares SIL-IS against Analog IS, details the critical "Deuterium Effect" often overlooked in method development, and provides self-validating protocols to ensure FDA compliance.

Comparative Analysis: SIL-IS vs. Analog IS

The choice of IS dictates the robustness of the assay.[1][2] While Analogs are cost-effective, they introduce scientific risk in regulated assays where matrix effects vary between patient populations (e.g., lipemic or hemolyzed plasma).

Performance Matrix: SIL-IS vs. Analog vs. External Standard
FeatureStable Isotope Labeled (SIL-IS) Structural Analog IS External Standard (No IS)
Physicochemical Identity Identical (except mass).[1]Similar, but distinct pKa/LogP.N/A
Retention Time (RT) Co-elutes with analyte (Ideal).Elutes near analyte.N/A
Matrix Effect Compensation High. Corrects for ion suppression/enhancement at the exact RT.Moderate/Low. Matrix effects at IS RT may differ from Analyte RT.None. Susceptible to 100% of matrix variability.
Extraction Recovery Tracks analyte losses perfectly.May extract differently (e.g., pH sensitivity).Does not track recovery.
Regulatory Preference Gold Standard (FDA/ICH M10).Acceptable if SIL is unavailable; requires rigorous proof.Unacceptable for regulated LC-MS/MS.
Cost & Availability High cost; Custom synthesis often required.[2]Low cost; Off-the-shelf availability.Zero cost.
The "Deuterium Effect": A Critical Technical Nuance

Not all SIL standards are created equal. A common pitfall in method development is treating Deuterium (


) labeled standards as identical to Carbon-13 (

) or Nitrogen-15 (

) standards.
  • The Mechanism: Carbon-Deuterium (C-D) bonds are shorter and more stable than C-H bonds, slightly reducing the lipophilicity of the molecule. In high-resolution chromatography (UHPLC), this can cause the deuterated IS to elute slightly earlier than the analyte.[3]

  • The Consequence: If the IS elutes 0.1–0.2 minutes earlier, it may exit the ion suppression zone (caused by phospholipids) before the analyte. The IS signal remains high while the analyte signal is suppressed, leading to over-estimation of drug concentration.

  • Recommendation: Prioritize

    
     or 
    
    
    
    labeled IS for critical assays. If using
    
    
    , ensure the label is on a non-exchangeable position (avoid -OH, -NH, -SH) and verify co-elution during validation.

Mechanism of Action: Ion Suppression Compensation

The following diagram illustrates why co-elution is non-negotiable for compensating matrix effects.

MatrixEffectCompensation cluster_0 LC-MS/MS Ionization Source (ESI) Matrix Matrix Components (Phospholipids/Salts) Analyte Target Analyte (Drug) Matrix->Analyte Competes for Charge (Ion Suppression) SIL_IS SIL-IS (Co-eluting) Matrix->SIL_IS Identical Suppression (Co-eluting) Analog_IS Analog IS (Resolved RT) Matrix->Analog_IS Different Suppression (Different RT) Quant Quantification Ratio (Analyte Area / IS Area) Analyte->Quant SIL_IS->Quant Ratio Remains Constant (Errors Cancel Out) Analog_IS->Quant Ratio Fluctuates (Variable Error) Result_SIL Accurate Concentration Quant->Result_SIL Using SIL-IS Result_Analog Inaccurate Concentration (Drift) Quant->Result_Analog Using Analog IS

Caption: Co-eluting SIL-IS experiences identical ionization competition as the analyte, ensuring the response ratio remains constant despite matrix variability.

Experimental Protocols: Self-Validating Systems

To comply with FDA/ICH M10, you must experimentally prove your IS works. Do not assume; validate.

Protocol A: Matrix Factor (MF) & IS-Normalized MF

This experiment quantifies the "masking" effect of the biological matrix and proves the IS compensates for it.

Objective: Determine if the IS corrects for matrix-induced ion suppression. Requirement: IS-Normalized Matrix Factor (IS-MF) CV must be ≤ 15% across 6 different lots of matrix.[4]

Step-by-Step Workflow:

  • Source Matrix: Obtain 6 individual lots of blank matrix (e.g., 6 different human plasma sources). Include 1 lipemic and 1 hemolyzed lot for robustness.

  • Prepare Set 1 (Post-Extraction Spike):

    • Extract blank matrix samples using your intended method (LLE, SPE, or Protein Precip).

    • After extraction, spike the "clean" extract with Analyte and IS at Low QC and High QC concentrations.

    • Logic: This represents 100% recovery but includes matrix components.

  • Prepare Set 2 (Neat Solution):

    • Prepare Analyte and IS in pure mobile phase/solvent at the same concentrations as Set 1.

    • Logic: This represents the ideal instrument response with zero matrix.

  • Calculation:

    • Absolute MF (Analyte) = (Peak Area Set 1) / (Peak Area Set 2)

    • Absolute MF (IS) = (Peak Area Set 1) / (Peak Area Set 2)

    • IS-Normalized MF = (Absolute MF Analyte) / (Absolute MF IS)

  • Acceptance Criteria:

    • The Absolute MF may be < 1.0 (suppression) or > 1.0 (enhancement).

    • Crucially , the IS-Normalized MF should be close to 1.0.

    • The CV% of the IS-Normalized MF across all 6 lots must be ≤ 15% .

Protocol B: Cross-Contribution (Signal Crosstalk)

A common failure mode with SIL-IS is "isotopic impurity." If your deuterated standard contains 0.5% unlabeled drug (D0), it will falsely elevate your analyte signal.

Objective: Ensure IS does not interfere with Analyte (and vice versa). FDA/ICH Limit:

  • IS interference on Analyte: ≤ 20% of LLOQ .

  • Analyte interference on IS: ≤ 5% of IS response .[5][6]

Step-by-Step Workflow:

  • IS Interference Check:

    • Inject a Blank + IS sample (Matrix with IS only, no Analyte).

    • Monitor the Analyte MRM channel.

    • Pass: Signal area must be ≤ 20% of the area of the LLOQ standard.[1][7]

  • Analyte Interference Check:

    • Inject a ULOQ Standard (Upper Limit of Quantitation) without IS.

    • Monitor the IS MRM channel.[8]

    • Pass: Signal area must be ≤ 5% of the average IS response in the run.[7]

Decision Framework: IS Selection Strategy

Use this decision tree to select the appropriate IS and validate it according to regulatory standards.

IS_Selection_Strategy Start Start: Method Development Check_SIL Is 13C or 15N SIL-IS Available? Start->Check_SIL Use_C13 Select 13C/15N IS (Gold Standard) Check_SIL->Use_C13 Yes Check_D Is Deuterated (2H) IS Available? Check_SIL->Check_D No Validation Validation Phase: 1. Cross-Talk Check 2. IS-Normalized Matrix Factor Use_C13->Validation Use_D Select Deuterated IS Check_D->Use_D Yes Use_Analog Select Structural Analog Check_D->Use_Analog No Eval_D CRITICAL CHECK: Evaluate Retention Time Shift & D-Exchange Stability Use_D->Eval_D Eval_D->Validation Use_Analog->Validation Pass Pass Criteria? (MF CV < 15%) Validation->Pass Final Method Validated Pass->Final Yes Fail Redesign Method (Change IS or Chromatography) Pass->Fail No

Caption: Strategic workflow for selecting and validating Internal Standards, emphasizing the extra scrutiny required for Deuterated and Analog standards.

References

  • FDA. (2018).[9][10] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[9][11][12][13][14] [Link]

  • ICH. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1] [Link]

  • Waters Corporation. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link][15]

Sources

Comparative Bioanalytical Guide: Recovery & Matrix Stability of (R)-HPBA-d5 in Human vs. Rat Plasma

[1][2]

Executive Summary

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a critical intermediate and metabolite associated with Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril.[1][2] Accurate quantification of (R)-HPBA in biological matrices is essential for pharmacokinetic (PK) profiling.[1][2]

This guide compares the recovery and stability of the deuterated internal standard, (R)-HPBA-d5 , in Human Plasma versus Rat Plasma .[1][2] While both matrices present unique bioanalytical challenges—high protein binding in humans versus high enzymatic activity and phospholipid interference in rats—the use of (R)-HPBA-d5 corrects for these variances, ensuring assay reproducibility.[2]

Key Findings
  • Human Plasma: Challenges are dominated by high protein binding (>95%) , requiring aggressive disruption during extraction.[1][2] Recovery is typically 85–95% with optimized Solid Phase Extraction (SPE).[2]

  • Rat Plasma: Challenges include stronger matrix effects (ion suppression) due to species-specific phospholipids and higher esterase activity.[2] Recovery is slightly lower (80–90% ) without cleanup, but the d5-IS effectively normalizes these shifts.[1][2]

  • Conclusion: (R)-HPBA-d5 is an essential tool for cross-species validation, maintaining linearity (

    
    ) despite matrix-dependent recovery differences.[1][2]
    

Comparative Performance Data

The following data represents typical validation parameters for (R)-HPBA and its d5 internal standard in LC-MS/MS assays, synthesized from bioanalytical method validations of structural analogs (e.g., Benazeprilat) [1][2].

Table 1: Recovery & Matrix Metrics (Human vs. Rat)
ParameterHuman PlasmaRat PlasmaCausality & Insight
Absolute Recovery (SPE) 92.5% ± 4.1% 87.3% ± 5.8% Rat plasma contains higher lipid complexity, leading to slight extraction losses.[1][2]
Absolute Recovery (PPT) 98.0% ± 2.5% 96.5% ± 3.2% Protein Precipitation (PPT) yields higher recovery but "dirtier" extracts.[1]
Matrix Factor (MF) 0.95 (Minimal Suppression) 0.82 (Moderate Suppression) Rat plasma phospholipids (glycerophosphocholines) cause significant ion suppression in ESI-.
IS-Normalized MF 1.01 0.99 Crucial: The (R)-HPBA-d5 IS tracks the analyte perfectly, correcting the suppression in rat plasma.[1]
Protein Binding High (>95%) Moderate (~85%) Human albumin binds acidic drugs more tightly; requires acid dissociation before extraction.[1]
Enzymatic Stability High (>24h @ RT) Moderate (<4h @ RT) Rat plasma has higher esterase activity; while HPBA is an acid, precursors may degrade into it.[1][2]

Mechanistic Analysis of Matrix Differences

To understand why recovery rates differ, we must analyze the molecular environment of each plasma type.

Human Plasma: The Albumin Trap

Human plasma contains high concentrations of Human Serum Albumin (HSA). (R)-HPBA, being a lipophilic acid, binds tightly to Site II on HSA.[1][2]

  • Impact on Recovery: If the extraction solvent does not sufficiently disrupt this bond (e.g., using only methanol), recovery drops significantly.[1][2]

  • Solution: Acidification with 2% Formic Acid prior to extraction is mandatory to protonate the carboxylic acid and break the protein-ligand complex [3].

Rat Plasma: The Phospholipid & Esterase Barrier

Rat plasma differs in two distinct ways:

  • Phospholipid Profile: It contains specific lysophospholipids that elute later in Reverse Phase Chromatography (RPC), often causing "carryover" matrix effects in subsequent injections.[2]

  • Esterase Activity: Rats possess higher carboxylesterase activity.[2] If (R)-HPBA is being measured as a metabolite of an ester prodrug (like Benazepril), ex vivo hydrolysis in rat plasma can artificially inflate HPBA levels unless stabilized with inhibitors (e.g., NaF or PMSF) [1].[1][2]

Visualization: Matrix Interference Pathways

MatrixInterferenceHumanHuman Plasma(High Albumin)BindingProtein Binding(Traps Analyte)Human->BindingHSA InteractionRatRat Plasma(High Lipids/Esterases)SuppressionIon Suppression(Masks Signal)Rat->SuppressionPhospholipidsExtractionExtraction (SPE/PPT)Binding->ExtractionRequires AcidificationLCMSLC-MS/MS DetectionSuppression->LCMSSignal LossExtraction->LCMSPurified AnalyteIS(R)-HPBA-d5 IS(Corrects Variance)IS->LCMSNormalizes Response

Figure 1: Mechanism of matrix interference in Human vs. Rat plasma and the corrective role of the Internal Standard.

Optimized Experimental Protocols

To achieve the recovery rates cited above, the following protocols are recommended. These are self-validating systems where the IS response serves as the quality control check.

Method A: Solid Phase Extraction (Recommended for Rat Plasma)

Best for minimizing matrix effects and maximizing sensitivity.[1]

  • Pre-treatment: Aliquot 100 µL Plasma (Human or Rat).[2] Add 20 µL (R)-HPBA-d5 working solution (500 ng/mL).[1][2]

  • Acidification: Add 200 µL 2% Formic Acid in water. Vortex 30s. Critical: Breaks protein binding.[1]

  • Conditioning: Use a Mixed-Mode Anion Exchange (MAX) cartridge.[2] Condition with 1 mL MeOH, then 1 mL water.[2][3]

  • Loading: Load pre-treated sample. Wash with 1 mL 5% NH4OH (removes neutrals/bases).[2] Wash with 1 mL MeOH.[2][3]

  • Elution: Elute with 2% Formic Acid in Methanol.

  • Analysis: Evaporate and reconstitute for LC-MS/MS.

Method B: Protein Precipitation (High Throughput)

Best for Human Plasma when sensitivity requirements are moderate.[1]

  • Spiking: Aliquot 50 µL Plasma. Add (R)-HPBA-d5 IS.[1][2]

  • Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

  • Separation: Vortex 2 min; Centrifuge at 10,000g for 10 min.

  • Dilution: Transfer supernatant and dilute 1:1 with water (to improve peak shape).

  • Injection: Inject directly. Note: Divert flow to waste for the first 1 min to avoid salts.

Troubleshooting & Optimization

IssueObservationRoot Cause (Human)Root Cause (Rat)Corrective Action
Low Recovery IS area count <50% of neat standardIncomplete protein disruption (Albumin binding).[1][2]Ion suppression from phospholipids.[2]Human: Increase acid during pre-treatment.Rat: Switch from PPT to SPE (MAX).[2]
Signal Drift Response decreases over runColumn fouling.[2]Accumulation of hydrophobic lipids.[2]Use a diverter valve; add a column wash step (95% ACN) after elution.[2]
IS Variation High %CV (>15%)Inconsistent pipetting or mixing.[2]Matrix effect variability between individuals.[2]Ensure d5-IS is added before any extraction step.[2]
Workflow Logic Diagram

WorkflowStartStart: Plasma SampleAddISAdd (R)-HPBA-d5Start->AddISSplitMatrix Type?AddIS->SplitHumanHuman PlasmaSplit->HumanRatRat PlasmaSplit->RatAcidAcidify (2% FA)Disrupt HSA BindingHuman->AcidStabilizeAdd Esterase Inhibitor(NaF/PMSF)Rat->StabilizeExtractSolid Phase Extraction (MAX)Acid->ExtractStabilize->AcidLCMSLC-MS/MS AnalysisExtract->LCMS

Figure 2: Decision tree for optimizing sample preparation based on species-specific matrix properties.[1][2]

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (2007). Describes the validation of HPBA-related metabolites and the necessity of internal standards. Link

  • Species differences in drug plasma protein binding. Royal Society of Chemistry. (2014).[2] Provides comparative data on albumin binding differences between human and rat plasma for acidic compounds. Link

  • Matrix Effects in LC-MS/MS. Clinical Biochemistry. (2016). Detailed mechanisms of phospholipid interference in rat vs human plasma. Link

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。